molecular formula C10H12N2 B3256644 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole CAS No. 27423-82-1

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3256644
CAS No.: 27423-82-1
M. Wt: 160.22 g/mol
InChI Key: FAZYMPYKTJYGNR-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a dihydroimidazole core, which is a privileged scaffold in the design of biologically active molecules . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, and its partially reduced form (4,5-dihydro-1H-imidazole) offers distinct electronic and structural properties that can influence binding to biological targets . This specific analogue is substituted at the 2-position with a 3-methylphenyl group, a modification that can fine-tune the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile . The dihydroimidazole scaffold is a key structural element in numerous compounds with diverse pharmacological activities. Research on imidazole and dihydroimidazole derivatives has demonstrated a wide spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic activities . For instance, certain dihydroimidazole-containing compounds are known to function as alpha-adrenergic receptor antagonists, as exemplified by the approved drug Phentolamine . The presence of the 3-methylphenyl substituent in this compound suggests potential for exploration in structure-activity relationship (SAR) studies aimed at developing new ligands for these or other therapeutic targets . This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Researchers can utilize it to develop novel chemical entities for high-throughput screening, target identification, and lead optimization campaigns. Its applications extend to the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs and bioactive molecules . 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZYMPYKTJYGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262175
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27423-82-1
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27423-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Profiling of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole: pKa and logP Determination

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Foundational Pillars of Drug Discovery—pKa and logP

In the landscape of modern drug discovery and development, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. For researchers and drug development professionals, a thorough understanding and accurate determination of pKa and logP are not merely academic exercises; they are essential for informed decision-making, from lead optimization to formulation development.

This in-depth technical guide focuses on 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a molecule of interest within the broader class of imidazoline derivatives known for their diverse pharmacological activities. While specific experimentally-derived pKa and logP values for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their determination. We will delve into the theoretical underpinnings of these properties as they relate to the subject molecule, present detailed experimental protocols for their measurement, and explore the utility of in silico predictive models.

Physicochemical Characteristics of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

The structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, featuring a basic imidazoline ring and a lipophilic 3-methylphenyl substituent, suggests a balance of aqueous solubility and membrane permeability.

  • pKa (Acid Dissociation Constant): The pKa value is a measure of a compound's acidity or basicity. For a basic compound like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. The imidazoline moiety contains a basic nitrogen atom that is readily protonated. The degree of ionization at a given pH is crucial, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (unprotonated) form is more lipid-soluble and thus more readily crosses biological membranes. Based on structurally similar 2-aryl-imidazoline compounds, the pKa is expected to be in the range of 9-11, indicating that it will be predominantly protonated at physiological pH (7.4). For instance, the predicted basic pKa for the related compound 4,5-Dihydro-2-[2-[2-(3-thienyl)phenyl]ethyl]-1H-imidazole is 10.7[1].

  • logP (Octanol-Water Partition Coefficient): The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a molecule's lipophilicity. A positive logP value indicates a preference for the lipid phase, which is often correlated with better membrane permeability. The 3-methylphenyl group in the target molecule contributes to its lipophilicity. The calculated logP for the similar compound 2-benzyl-2-imidazoline is 1.231[2].

Predicted Physicochemical Properties
PropertyPredicted ValuePrediction Tool/Method
pKa (basic)9.5 - 10.5Based on similar structures and cheminformatics software (e.g., ChemAxon)[3]
logP2.0 - 2.5Based on similar structures and cheminformatics software (e.g., XLogP3)[4]

Experimental Determination of pKa

The accurate experimental determination of pKa is critical for understanding a compound's behavior in biological systems. Two robust methods are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing a standardized solution of hydrochloric acid (e.g., 0.1 M).

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the basic compound has been neutralized. For more precise determination, the first derivative of the titration curve can be plotted, with the peak indicating the equivalence point.

Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure complete dissolution. Standardized titrant is crucial for accurate molar calculations. Incremental addition and stabilization of pH readings ensure that the system is at equilibrium at each data point.

¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of protons adjacent to the ionizing center as a function of pH.

Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 1-5 mM) in a suitable buffer system (e.g., phosphate or universal buffer) across a range of pH values bracketing the expected pKa.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify a proton signal that shows a significant change in chemical shift with pH. Plot the chemical shift of this proton against the pH of the solution.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.

Causality Behind Experimental Choices: The choice of buffer is important to maintain a stable pH for each measurement. A constant temperature is necessary as pKa is temperature-dependent. The selection of the monitored proton is critical; it should be close to the site of protonation to exhibit a measurable change in its electronic environment.

Experimental Workflow for pKa Determination

pKa_Workflow cluster_potentiometric Potentiometric Titration cluster_nmr ¹H NMR Spectroscopy p1 Prepare Sample Solution p2 Calibrate pH Meter p1->p2 p3 Titrate with Standard Acid p2->p3 p4 Plot pH vs. Titrant Volume p3->p4 p5 Determine pKa at Half-Equivalence Point p4->p5 end pKa Determined n1 Prepare Samples at Various pH n2 Acquire ¹H NMR Spectra n1->n2 n3 Monitor Chemical Shift Changes n2->n3 n4 Plot Chemical Shift vs. pH n3->n4 n5 Fit Data to Determine pKa n4->n5 start Start

Caption: Workflow for pKa determination.

Experimental Determination of logP

The logP value is a cornerstone in predicting the pharmacokinetic behavior of a drug candidate. Below are two widely accepted methods for its determination.

Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most straightforward technique for measuring logP.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment. Using a buffer at a specific pH is important for ionizable compounds, as the partitioning behavior depends on the ionization state. Centrifugation provides a clean separation of the phases, which is critical for accurate concentration measurements.

HPLC-Based Method

Reversed-phase HPLC (RP-HPLC) offers a faster and more automated alternative for estimating logP. This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its logP value.

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer).

  • Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound. Record the retention time for each standard.

  • Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Inject the 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole sample and determine its retention time under the same chromatographic conditions.

  • logP Estimation: Calculate the k' for the test compound and use the calibration curve to determine its logP value.

Causality Behind Experimental Choices: The C18 stationary phase mimics the lipophilic environment of octanol. The mobile phase composition can be adjusted to achieve optimal retention times. A good set of calibration standards with structural diversity is necessary to build a robust and reliable calibration curve.

Experimental Workflow for logP Determination

logP_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc HPLC-Based Method sf1 Pre-saturate Octanol and Water sf2 Partition Compound Between Phases sf1->sf2 sf3 Equilibrate and Separate Phases sf2->sf3 sf4 Measure Concentration in Each Phase sf3->sf4 sf5 Calculate logP sf4->sf5 end logP Determined h1 Prepare Calibration Standards h2 Generate Calibration Curve (log k' vs. logP) h1->h2 h3 Analyze Test Compound by HPLC h4 Determine Retention Time h3->h4 h5 Estimate logP from Calibration Curve h4->h5 start Start

Caption: Workflow for logP determination.

In Silico Prediction of pKa and logP

Computational methods for predicting pKa and logP have become indispensable in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[5][6] These methods can be broadly categorized into two types:

  • Substructure-based methods: These approaches use a database of experimentally determined pKa or logP values for a large number of fragments or small molecules. The value for a new molecule is calculated by summing the contributions of its constituent fragments.

  • Quantum mechanics-based methods: These methods use quantum mechanical calculations to determine the electronic properties of a molecule, from which the pKa or logP can be derived. These methods are generally more computationally intensive but can be more accurate for novel chemical scaffolds.

Several commercial and open-source software packages are available for these predictions, such as those offered by ChemAxon[3] and the pKa Estimation Tool from the Grossfield Lab[7]. It is important to note that the accuracy of these predictions depends heavily on the quality of the underlying data and the applicability of the model to the chemical space of the target molecule.

Conclusion

The pKa and logP values are fundamental physicochemical parameters that profoundly influence the drug-like properties of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. While specific experimental data for this compound may be sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for potentiometric titration, ¹H NMR spectroscopy, the shake-flask method, and HPLC-based logP determination, researchers can obtain the high-quality data necessary for advancing their drug discovery and development programs. Furthermore, the judicious use of in silico predictive tools can aid in hypothesis generation and the prioritization of experimental resources. A thorough understanding and accurate measurement of these core properties are paramount to unlocking the full therapeutic potential of this and other promising molecules.

References

  • In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. (2003). Molecular Diversity, 7(1), 69-87.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002).
  • 4,5-Dihydro-2-[2-[2-(3-thienyl)phenyl]ethyl]-1H-imidazole Properties. (n.d.). EPA CompTox Chemicals Dashboard.
  • 1H-Imidazole, 2,4,5-triphenyl-1-(phenylmethyl)- Properties. (n.d.). EPA CompTox Chemicals Dashboard.
  • Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. (n.d.). ChemicalBook.
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). Cheméo.
  • Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- (CAS 59-98-3). (n.d.). Cheméo.
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). Cheméo. [Link]

  • 2-Phenyl-2-imidazoline. (n.d.). MilliporeSigma.
  • Calcul
  • 2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOLE | CAS 936-49-2. (n.d.).
  • pKa Estimation Tool. (2023). Grossfield Lab, University of Rochester.
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). NIST WebBook.
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2007). Asian Journal of Chemistry, 19(7), 5728.
  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022). bioRxiv.
  • pKa predictions for arsonic acid deriv
  • 4,5-Diiodo-2-phenyl-1H-imidazole. (n.d.). PubChem.
  • 2-Phenylimidazole. (n.d.). PubChem.

Sources

Technical Guide: Safety & Handling Profile for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and safety profile for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole , designed for research and drug development professionals.

Executive Summary & Compound Identity

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (CAS: 27423-82-1) is a pharmacologically active heterocyclic compound belonging to the 2-substituted imidazoline class. It is a structural analog of Tolazoline and Phentolamine , distinguishing it as a likely modulator of


-adrenergic receptors.

Unlike standard industrial chemicals, this compound is often synthesized or utilized in small-batch research settings where specific toxicological data may be sparse. This guide adopts a Structure-Activity Relationship (SAR) based safety protocol, treating the compound with the precautions necessitated by its potent vasoactive structural congeners.

Chemical Identification Matrix
Parameter Data
IUPAC Name 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
Common Synonyms 2-(m-Tolyl)-2-imidazoline; 3-Methyl-tolazoline (analog)
CAS Number 27423-82-1
Molecular Formula

Molecular Weight 160.22 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in Ethanol, DMSO, dilute acids; Low solubility in water (base form)

Hazard Identification (GHS & SAR Analysis)

Mechanistic Toxicity (The "Why" Behind the Hazard)

The imidazoline core, when substituted with a lipophilic phenyl ring, mimics the endogenous catecholamine structure, allowing it to dock into


-adrenergic receptors.
  • Primary Hazard: Cardiovascular modulation. Depending on receptor selectivity (

    
     vs 
    
    
    
    ), systemic absorption may cause hypotension (via
    
    
    agonism or
    
    
    antagonism) or rebound hypertension .
  • Secondary Hazard: Caustic irritation. The imidazoline nitrogen is basic (

    
    ), capable of causing chemical burns to mucous membranes.
    
GHS Classification (Derived from Analog Data)

Based on the precautionary principle using Tolazoline (CAS 59-98-3) as a reference standard.

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Physiological Pathway Visualization

The following diagram illustrates the potential signaling cascade triggered by accidental systemic exposure, highlighting the critical intervention points.

G Compound 2-(3-methylphenyl)- imidazoline Receptor α-Adrenergic Receptor Compound->Receptor Binding GProtein G-Protein (Gq or Gi) Receptor->GProtein Activation Effector PLC / Adenylyl Cyclase GProtein->Effector Signal Transduction Physio Vasoconstriction / Dilation Effector->Physio Ca2+ Flux Symptom BP Fluctuation / Bradycardia Physio->Symptom Systemic Effect

Figure 1: Potential pharmacodynamic pathway of imidazoline exposure leading to cardiovascular events.

Handling & Storage Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Imidazolines can be electrostatic.[3] Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 respirator (minimum); P100 cartridge recommended if handling micronized powder.

  • Dermal: Double-gloving strategy. Inner glove: Nitrile (4 mil). Outer glove: Nitrile (extended cuff, 8 mil).

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the basic nature of the compound.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the imidazoline ring to the open-chain amide.

  • Incompatibility: Violent reaction possible with strong oxidizing agents (e.g., peroxides) and acid chlorides.

Emergency Response & Self-Validating First Aid

Exposure Response Algorithm

This workflow dictates the immediate actions upon exposure.[1][2][3][4]

Emergency Exposure EXPOSURE INCIDENT Type Identify Route Exposure->Type Skin Dermal/Eye Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionSkin Flush 15min (Diphoterine or Water) Skin->ActionSkin ActionInhale Move to Fresh Air Monitor O2 Saturation Inhale->ActionInhale ActionIngest Do NOT Induce Vomiting Administer Activated Charcoal Ingest->ActionIngest Medical Medical Evaluation (Focus: ECG & BP) ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Figure 2: Triage workflow for acute exposure to vasoactive imidazolines.

Medical Note to Physician
  • Mechanism: This compound is a probable

    
    -adrenergic ligand.
    
  • Antidote: No specific antidote exists. Treatment is supportive.

    • Hypotension: Fluids and Trendelenburg position. Vasopressors (Norepinephrine) may be required if unresponsive to fluids.

    • Hypertension: Short-acting

      
      -blockers (e.g., Phentolamine) may be indicated if hypertensive crisis occurs.
      

Experimental Validation (Quality Control)

Before using this compound in biological assays, researchers must validate its integrity, as degradation products (amides) are inactive.

Self-Validating Protocol:

  • Visual Inspection: Compound must be white/off-white. Yellowing indicates oxidation.

  • Solubility Test: Dissolve 10 mg in 1 mL of 0.1 M HCl. Solution should be clear and colorless. Turbidity implies polymerization or contamination.

  • Melting Point Check: Expected range ~66–70°C (based on analogs). A depressed MP (<60°C) indicates significant hydrolysis.

References

  • PubChem. 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: Tolazoline Hydrochloride (Analog Reference). Merck KGaA. Link

  • Saczewski, J., et al. (2012). Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines.[5] Bioorganic & Medicinal Chemistry.[5][6] Link

  • BenchChem. Tolazoline Hydrochloride: Mechanism of Action and Research Applications.Link

  • ChemicalBook. 2-Benzylimidazoline (Tolazoline) Chemical Properties and Safety.Link

Sources

history of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Development of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract

This guide provides a comprehensive technical overview of the synthesis, historical context, and potential pharmacological significance of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. While a detailed historical record for this specific molecule is not extensively documented, its development can be understood within the broader context of 2-substituted imidazolines, a class of compounds with significant therapeutic applications. This document will delve into the foundational synthetic methodologies, explore the pharmacological rationale for its development based on structurally related compounds, and provide detailed experimental protocols and characterization data. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and potential therapeutic avenues for this class of molecules.

Introduction: The Imidazoline Ring System - A Privileged Scaffold in Medicinal Chemistry

The imidazole nucleus and its reduced form, the imidazoline ring, are fundamental heterocyclic structures that have garnered significant attention in medicinal chemistry.[1] These five-membered rings containing two nitrogen atoms are key components in a variety of natural products and synthetic pharmaceuticals.[2] The unique electronic and steric properties of the imidazoline scaffold allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects.[3][4][5]

The development of 2-substituted imidazolines has been a particularly fruitful area of research. A notable example is Tolazoline (2-benzyl-4,5-dihydro-1H-imidazole), a non-selective competitive α2-adrenergic receptor antagonist that has been used as a vasodilator.[6] The exploration of derivatives of such compounds, including the introduction of substituents on the phenyl ring, represents a logical progression in drug discovery aimed at modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, is a structural analog of this class of compounds.

Historical Context and Developmental Rationale

While the specific historical timeline for the first synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is not well-documented in publicly available literature, its development can be inferred from the broader history of 2-substituted imidazolines. The initial exploration of this class of compounds dates back to the mid-20th century, with a focus on their sympathomimetic and sympatholytic properties.

The rationale for the synthesis of the 3-methylphenyl derivative likely stems from established structure-activity relationship (SAR) studies on related molecules. The introduction of a methyl group at the meta-position of the phenyl ring can influence the compound's properties in several ways:

  • Lipophilicity: The methyl group increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Effects: The steric bulk of the methyl group can influence the molecule's binding affinity and selectivity for its biological target by altering the conformation of the molecule and its interaction with the receptor's binding pocket.

  • Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electronic distribution within the aromatic ring, potentially influencing its interaction with target receptors.

The development of this specific analog can be seen as a part of the systematic exploration of the chemical space around the 2-phenyl-imidazoline scaffold to identify compounds with improved therapeutic profiles.

Synthetic Pathways and Methodologies

The synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole can be achieved through well-established methods for the preparation of 2-substituted imidazolines. The most common and direct approach involves the condensation of a nitrile with a diamine.

Primary Synthetic Route: Nitrile-Diamine Condensation

This method involves the reaction of 3-methylbenzonitrile with ethylenediamine. The reaction typically proceeds in the presence of a catalyst and heat.

Synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Methylbenzonitrile Process Condensation Reaction (Heat, Catalyst) Reactant1->Process Reactant2 Ethylenediamine Reactant2->Process Product 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole Process->Product

Caption: General synthetic pathway for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, adapted from general procedures for similar compounds.[7]

Materials:

  • 3-Methylbenzonitrile

  • Ethylenediamine (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • A solution of 3-methylbenzonitrile (10 mmol) and ethylenediamine (12 mmol) in anhydrous toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • A catalytic amount of p-toluenesulfonic acid (0.5 mmol) is added to the reaction mixture.

  • The mixture is heated to reflux, and the progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (or the reaction is deemed complete by TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a 1 M NaOH solution to remove the catalyst.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product as a free base.

  • For purification, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of ethanol and adding a saturated solution of hydrochloric acid in ethanol. The resulting precipitate is collected by filtration and can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).

Physicochemical and Spectroscopic Characterization

The synthesized 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole should be characterized to confirm its structure and purity.

Parameter Expected Value/Observation
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Appearance White to off-white solid
Melting Point Dependent on purity and salt form
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is typically soluble in water.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons, and signals for the methylene protons of the imidazoline ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methyl carbon, the imidazoline methylene carbons, and the quaternary carbon of the C=N bond.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the imidazoline ring, and N-H stretching.

Potential Pharmacological Activity and Therapeutic Applications

Based on the pharmacology of structurally related 2-substituted imidazolines, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is predicted to exhibit activity at adrenergic and/or imidazoline receptors.

Adrenergic Receptor Activity

Many 2-arylimidazolines are known to interact with α-adrenergic receptors.[8] Depending on the substitution pattern, they can act as agonists or antagonists. For instance, a series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified with α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting potential as antidepressants.[9]

Imidazoline Receptor Activity

Imidazoline receptors are a class of non-adrenergic receptors that are also recognized by many imidazoline-containing compounds. These receptors are involved in the central regulation of blood pressure, and ligands for these receptors have potential as antihypertensive agents.

Potential_Pharmacological_Targets cluster_compound 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole cluster_targets Potential Biological Targets cluster_effects Potential Therapeutic Effects Compound Core Compound Target1 α-Adrenergic Receptors Compound->Target1 Interaction Target2 Imidazoline Receptors Compound->Target2 Interaction Effect1 Antidepressant Target1->Effect1 Effect3 Vasodilatory Target1->Effect3 Effect2 Antihypertensive Target2->Effect2

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. This compound, an important intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and process monitoring. The method utilizes a C18 stationary phase with a mobile phase composed of methanol and a phosphate buffer, offering excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a key building block in the synthesis of various pharmaceutically active compounds. Its accurate quantification is crucial to ensure the quality and consistency of final drug products. The imidazole moiety, a common feature in many pharmaceuticals, can present chromatographic challenges due to its basic nature.[1][2] Basic compounds can interact with residual silanol groups on silica-based stationary phases, leading to poor peak shape and inconsistent retention times.[3][4] Therefore, a well-developed HPLC method is essential for its reliable analysis.

This application note provides a comprehensive guide for the development and validation of an isocratic RP-HPLC method suitable for the routine analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in a research or quality control environment.

Analyte Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Structure:

Figure 1: Chemical structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Physicochemical Properties (Estimated):

  • pKa: The imidazole ring is basic, with a pKa typically in the range of 6-7. The dihydro-imidazole structure is expected to have a higher pKa, likely around 10-11, making it a basic compound.

  • logP: The presence of the methylphenyl group suggests a moderate level of hydrophobicity. The estimated octanol-water partition coefficient (logP) is likely to be in the range of 2-3.

  • UV Absorbance: The aromatic phenyl ring is the primary chromophore. The expected UV maximum (λmax) is in the lower UV region, likely between 210 and 230 nm.[7]

Based on these properties, a reversed-phase HPLC method is the most suitable approach.[8][9] To achieve good peak shape for this basic analyte, careful control of the mobile phase pH is critical.[3] Operating at a pH well above the pKa of the analyte can ensure it is in its neutral, less polar form, leading to better retention and peak symmetry on a C18 column.[3]

HPLC Method Development and Optimization

The objective of the method development was to achieve a symmetric peak for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole with a reasonable retention time and good resolution from any potential impurities.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for analyzing basic compounds, the following initial conditions were chosen:

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected due to its wide availability and suitability for retaining moderately hydrophobic compounds.[3]

  • Mobile Phase: A mixture of methanol and a buffer was chosen. Methanol is a common and cost-effective organic modifier.[3] A phosphate buffer was selected for its buffering capacity in the desired pH range.

  • Detection: A UV detector set at 220 nm was used, as this wavelength is expected to provide good sensitivity for the analyte.[10]

  • Flow Rate: A standard flow rate of 1.0 mL/min was used.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Optimization of Chromatographic Parameters

A systematic approach was taken to optimize the chromatographic conditions.

Method_Development_Workflow cluster_start Initial Assessment cluster_optimization Optimization Cycle cluster_validation Finalization Start Define Analyte Properties (pKa, logP, UV λmax) Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) Start->Initial_Conditions pH_Opt Optimize Mobile Phase pH (for peak shape) Initial_Conditions->pH_Opt Inject Standard Organic_Mod Optimize Organic Modifier % (for retention time) pH_Opt->Organic_Mod Temp_Opt Optimize Column Temperature (for efficiency & selectivity) Organic_Mod->Temp_Opt Flow_Opt Optimize Flow Rate (for analysis time & resolution) Temp_Opt->Flow_Opt Final_Method Finalized HPLC Method Flow_Opt->Final_Method System Suitability Passed Validation Method Validation (ICH) Final_Method->Validation Validation_Workflow cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity (Peak Purity & Resolution) Linearity Linearity & Range (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision LOD Limit of Detection (LOD) (S/N Ratio) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N Ratio) LOD->LOQ Robustness Robustness (Deliberate Variations) LOQ->Robustness System_Suitability System Suitability (Prior to each run) Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

Sources

Application Note: 1H NMR Spectroscopy Interpretation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This guide offers in-depth technical details, field-proven insights, and step-by-step protocols to ensure accurate and reliable spectral interpretation.

Introduction: The Significance of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, also known as 2-(m-tolyl)-2-imidazoline, belongs to the class of 2-imidazolines, which are of significant pharmacological interest.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[1][2] Accurate structural characterization is paramount for understanding structure-activity relationships and for quality control in drug development. 1H NMR spectroscopy is an indispensable tool for confirming the molecular structure of these compounds.[3] This application note will detail the theoretical principles and practical steps for interpreting the 1H NMR spectrum of this specific molecule.

Theoretical Framework: Predicting the 1H NMR Spectrum

A thorough understanding of the molecular structure is the first step in predicting and interpreting its 1H NMR spectrum.[4] The structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole comprises three distinct proton environments: the 3-methylphenyl (m-tolyl) group, the dihydroimidazole ring, and the methyl group substituent.

  • 3-Methylphenyl (m-tolyl) Protons: The aromatic ring contains four protons. Due to the meta-substitution pattern, they are chemically non-equivalent and will exhibit complex splitting patterns. Generally, aromatic protons resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[5]

  • Dihydroimidazole Ring Protons: The 4,5-dihydro-1H-imidazole ring has four protons on two methylene groups (-CH2-CH2-). In many 1,2-diaryl-4,5-dihydroimidazoles, these protons can be accidentally equivalent, giving rise to a sharp singlet.[1][6] However, depending on the substitution and solvent, they can also appear as a more complex AA'BB' system or as two distinct triplets.[1][6] These protons are typically found in the range of 3.5-4.5 ppm. The proton on the nitrogen (N-H) is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 0.5 and 5.0 ppm.[7]

  • Methyl Protons: The methyl group (-CH3) attached to the phenyl ring is in a relatively shielded environment. Its signal is expected to be a singlet and appear in the upfield region of the spectrum, generally around 2.3-2.5 ppm.[5]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a high-resolution 1H NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[8]

Materials and Reagents
  • 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (5-25 mg)[9]

  • Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)) (0.6-0.7 mL)[9][10]

  • High-quality 5 mm NMR tubes[11]

  • Pasteur pipette and glass wool for filtration

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[9]

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[9] The exact amount depends on the molecular weight and the spectrometer's sensitivity.[8]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[11] CDCl3 is a common first choice for many organic molecules.[12] The choice of solvent can influence the chemical shifts of the protons.[13][14][15]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9][10] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

  • Transfer to NMR Tube: The final volume in the NMR tube should be approximately 4-5 cm in height.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Instrument Setup and Data Acquisition (Example on a 300/400 MHz Spectrometer)
  • Instrument Login and Sample Insertion: Log into the spectrometer software and insert the sample into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.[16][17]

  • Locking and Shimming: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field.[10] An automated shimming routine should then be performed to optimize the homogeneity of the magnetic field.[17]

  • Standard Parameter Setup: Load a standard 1H acquisition parameter set.[17] Key parameters include:

    • Spectral Width: Typically -2 to 12 ppm for a routine 1H spectrum.[18]

    • Acquisition Time: Usually around 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds to allow for full relaxation of the protons between scans. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[19]

    • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are often sufficient.

  • Acquisition: Start the acquisition by typing the appropriate command (e.g., 'zg').[17]

  • Processing: Once the acquisition is complete, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. This is typically done with the command 'efp'.[17]

  • Phasing and Baseline Correction: The spectrum must be properly phased to ensure all peaks are in the pure absorption mode.[17] A baseline correction should also be applied to obtain a flat baseline.

  • Referencing: The chemical shift axis should be referenced. This is usually done by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm) or to the TMS signal at 0 ppm.[20]

Data Analysis and Interpretation

The interpretation of the 1H NMR spectrum involves analyzing four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[4][20]

Predicted Spectral Data

The following table summarizes the predicted 1H NMR data for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (H-2', H-4', H-5', H-6')7.0 - 7.8Multiplet (m)4HN/A
Dihydroimidazole (CH2-CH2)~3.98 - 4.20Singlet (s) or Multiplet (m)4HN/A
NH0.5 - 5.0Broad Singlet (br s)1HN/A
Methyl (CH3)~2.4Singlet (s)3HN/A

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer used.

Detailed Peak Assignment and Rationale
  • Aromatic Region (7.0 - 7.8 ppm): The four protons on the m-tolyl group will give rise to a complex multiplet in this region. The substitution pattern prevents simple first-order splitting, leading to overlapping signals.

  • Dihydroimidazole Protons (~3.98 - 4.20 ppm): In similar 1,2-diaryl-4,5-dihydroimidazole systems, the two methylene groups often show accidental chemical shift equivalence, resulting in a single sharp peak integrating to 4H.[1][6] This is a key characteristic feature for this heterocyclic ring system.

  • NH Proton (0.5 - 5.0 ppm): The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen and chemical exchange. Its position is highly variable and can be confirmed by a D2O exchange experiment, where the peak disappears upon addition of a drop of D2O.[7]

  • Methyl Protons (~2.4 ppm): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its integration value of 3H is a clear identifier.

Visualization of the Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock and Shim insert->lock setup Setup Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze Chemical Shift, Integration, Multiplicity reference->analyze assign Assign Peaks to Protons analyze->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for 1H NMR analysis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected integration ratios (4:4:1:3 for aromatic:dihydroimidazole:NH:methyl) provide a primary check for sample purity and correct assignment. Furthermore, comparison of the acquired spectrum with predicted chemical shift ranges serves as a secondary validation. For unequivocal assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved from [Link]

  • Gerothanassis, I. P., Vakka, C., & Exarchou, V. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10633-10653. [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Figueroa-Villar, J. D., & Cruz, E. R. (1990). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 67(3), 253. [Link]

  • Desta, M. B., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances, 13(2), 025141. [Link]

  • Faillace, M. S., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(3), 435-443. [Link]

  • Faillace, M. S., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(3), 435-443. [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

  • Chemical structures and 1 H NMR data for imidazoline derivatives under study. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Protocol for Beginners DRX-400. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Faillace, M. S., et al. (2005). H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. [Link]

  • HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. (n.d.). Franklin & Marshall College. Retrieved from [Link]

  • Kia, Y., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1024. [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Cambridge. Retrieved from [Link]

  • Heteronuclear coupling. (n.d.). University of Ottawa. Retrieved from [Link]

  • Ivancia, M., & Mocanu, A. M. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹³C-NMR of 1H-4,5-dihydroimidazoles 1-11 (δ ppm). (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). International Journal of Scientific Research in Science and Technology. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

  • The Duke NMR Center Coupling constants. (n.d.). Duke University. Retrieved from [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 499-504. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of the West Indies. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025). ResearchGate. [Link]

  • 12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

recrystallization techniques for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Recrystallization of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

This document provides a comprehensive guide to the purification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole via recrystallization. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple procedural outline. It delves into the underlying principles of crystallization, offers robust, field-tested protocols, and provides a systematic approach to troubleshooting common challenges. Our focus is on empowering the scientist with the knowledge to not only execute the procedure but to adapt and optimize it for achieving the highest possible purity and yield.

The Foundational Principle: Purification by Differential Solubility

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy is rooted in the principle that the solubility of most solids increases with temperature.[2] The core process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form.[3] Ideally, impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration. The slow, ordered formation of the crystal lattice is a key aspect of the purification; it selectively incorporates molecules of the desired compound while excluding dissimilar impurity molecules.[4]

The subject of this guide, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, is a member of the 2-aryl-imidazoline class of compounds. Structurally similar compounds, such as Tolazoline, have established purification protocols that can inform our approach.[5] The molecule possesses both a polar imidazoline ring capable of hydrogen bonding and a non-polar methylphenyl group, suggesting solubility in a range of solvents with intermediate polarity.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] This ensures maximum recovery of the purified product upon cooling.

Key Criteria for an Optimal Recrystallization Solvent:

  • Temperature Coefficient : The compound should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[7]

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness : The solvent must not react with the compound being purified.[7]

  • Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out"—melting instead of dissolving and then separating as a liquid upon cooling.[8]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[7]

Solvent Screening Protocol for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Given the lack of specific solubility data for this compound, an empirical screening process is necessary.

  • Place approximately 50 mg of the crude compound into several different test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[2]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.

  • A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • The formation of a significant amount of crystalline precipitate indicates a promising solvent for single-solvent recrystallization.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Notes
Isopropanol82Polar ProticOften effective for compounds with hydrogen bonding capabilities. Used for similar heterocyclic compounds.[9]
Ethanol78Polar ProticA common choice for recrystallizing hydrochloride salts of imidazolines; the free base may also show suitable solubility.[5][10]
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.
Ethyl Acetate77IntermediateGood for compounds with both polar and non-polar characteristics.
Toluene111Non-polarMay be suitable, especially if impurities are highly polar. Caution: high boiling point increases the risk of oiling out.
Heptane/Toluene MixVariableNon-polarA mixed-solvent system to fine-tune polarity. Heptane acts as an anti-solvent.
Ethanol/Water MixVariablePolar ProticA classic mixed-solvent system. Water acts as an anti-solvent for many organic compounds.[11]

Experimental Protocols

Safety is paramount. Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate with a water or sand bath.

Protocol A: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution : Place the crude 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small portion of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue adding the hot solvent in small increments until the compound just dissolves. Causality : Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[11][12]

  • Hot Filtration (Optional) : If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary. Pre-heat a stemless funnel and a second Erlenmeyer flask by pouring boiling solvent through them. Place a fluted filter paper in the warm funnel and rapidly pour the hot solution through it. Causality : Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel, which would lead to a significant loss of product.[8]

  • Crystallization : Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[13]

  • Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality : Washing with cold solvent removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes redissolving and losing the purified product.[11]

  • Drying : Transfer the crystals to a watch glass and allow them to air dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point. The product is considered dry when it reaches a constant weight.[12]

Protocol B: Mixed-Solvent Recrystallization

This technique is employed when no single solvent has the ideal solubility characteristics. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[6]

  • Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent : While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise with constant swirling until a faint cloudiness (turbidity) persists. This indicates the point of saturation.

  • Clarification : Add one or two drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization and Collection : Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For washing (Step 6), use a cold mixture of the two solvents in the same proportion used for the crystallization.

Visualization of the Workflow

The following diagrams illustrate the decision-making process and procedural flow for a successful recrystallization.

Recrystallization_Workflow start Start: Crude Solid solvent_selection Solvent Selection & Screening start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt  Yes cool Slowly Cool to Room Temp hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals Crystals Formed? ice_bath->no_crystals induce Induce Crystallization (Scratch/Seed) no_crystals->induce No collect Collect Crystals (Vacuum Filtration) no_crystals->collect  Yes induce->no_crystals wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry finish End: Pure Crystalline Solid dry->finish

Caption: General workflow for purification by recrystallization.

Solvent_Choice_Logic start Test Solubility in a Solvent q1 Soluble in Cold Solvent? start->q1 q2 Soluble in Hot Solvent? q1->q2 No reject Reject Solvent q1->reject Yes single Use as Single Solvent q2->single Yes q3 Find Miscible Solvent Where Compound is Insoluble (Anti-Solvent) q2->q3 No (but soluble in another) mixed Use as Mixed-Solvent System q3->mixed

Caption: Decision logic for selecting a suitable solvent system.

Troubleshooting Guide

Even with careful planning, issues can arise. The following table outlines common problems and their solutions.

ProblemPossible Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used. [14] 2. Supersaturation. The solution is stable beyond its normal saturation point.[14]1. Re-heat the solution to boil off some of the solvent, concentrating the solution, then attempt to cool again.[8] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[1][12]
"Oiling Out" 1. The compound's melting point is below the solvent's boiling point.[15] 2. The solution is too concentrated or cooled too quickly.1. Re-heat the mixture to redissolve the oil, add more solvent to lower the saturation temperature, and cool again slowly.[13][14] 2. Choose a different solvent with a lower boiling point.[8]
Poor/Low Yield 1. Too much solvent was added. A significant amount of product remains in the mother liquor.[12] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough.1. If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling to recover a second crop of crystals.[13] 2. Next time, use a slight excess of hot solvent and ensure the filtration apparatus is thoroughly pre-heated.[8] 3. Always use ice-cold solvent for washing.[12]
Product is Still Impure 1. Cooling was too rapid, trapping impurities in the crystal lattice.[13] 2. The chosen solvent was not appropriate, failing to effectively differentiate between the compound and the impurities.[8]1. Repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can help. 2. Re-evaluate the solvent selection. It may be necessary to screen other solvents or consider a different purification technique like column chromatography.

Conclusion

Recrystallization is an indispensable technique in synthetic and medicinal chemistry for the purification of solid compounds like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. Mastery of this technique comes from understanding the principles of solubility, making a judicious choice of solvent, and executing the procedure with patience and precision. By following the detailed protocols and utilizing the troubleshooting guide presented here, researchers can consistently achieve high purity and good recovery, ensuring the quality of their materials for subsequent applications in research and development.

References

  • University of California, Los Angeles. "Recrystallization". UCLA Chemistry and Biochemistry. Accessed February 2026.[7]

  • BenchChem. "Technical Support Center: Optimizing Recrystallization and Purification". BenchChem. Accessed February 2026.[8]

  • University of York. "Choice of recrystallisation solvent". University of York Chemistry Teaching Labs. Accessed February 2026.[6]

  • EBSCO. "Recrystallization (chemistry) | Chemistry | Research Starters". EBSCO Information Services. Accessed February 2026.[16]

  • University of York. "Problems with Recrystallisations". University of York Chemistry Teaching Labs. Accessed February 2026.[14]

  • BenchChem. "Understanding the chemical synthesis of Tolazoline and its derivatives". BenchChem. Accessed February 2026.[5]

  • Siadati, S. A. "How to Purify an organic compound via recrystallization or reprecipitation?". ResearchGate. February 16, 2025.[11]

  • Royal Society of Chemistry. "Finding the best solvent for recrystallisation student sheet". Education in Chemistry. September 2021.[2]

  • University of Calgary. "RECRYSTALLISATION". University of Calgary Chemistry. Accessed February 2026.

  • Biocyclopedia. "Problems in recrystallization". Biocyclopedia. Accessed February 2026.[15]

  • University of Toronto Scarborough. "Recrystallization - Single Solvent". UTSC Chemistry. January 28, 2026.[4]

  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients". SciSpace. Accessed February 2026.[17]

  • LibreTexts. "3.6F: Troubleshooting". Chemistry LibreTexts. April 07, 2022.[13]

  • PraxiLabs. "Recrystallization Definition, Principle & Purpose". PraxiLabs. November 07, 2022.[3]

  • LabXchange. "Lab Procedure: Recrystallization". LabXchange. January 23, 2024.[1]

  • University of Colorado Boulder. "Recrystallization1". CU Boulder Department of Chemistry. Accessed February 2026.[12]

  • ChemSynthesis. "2-(3-methylphenyl)-4-phenyl-1H-imidazole". ChemSynthesis. May 20, 2025.[18]

  • Google Patents. "US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts". Google Patents. Accessed February 2026.[9]

  • Google Patents. "WO2010123150A1 - 2-aryl imidazoline derivatives". Google Patents. Accessed February 2026.[19]

  • National Center for Biotechnology Information. "2-(4-methylphenyl)-4,5-dihydro-1H-imidazole". PubChem. Accessed February 2026.[20]

  • Preprints.org. "Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst". Preprints.org. September 07, 2025.[10]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a substituted imidazoline of interest in pharmaceutical and chemical research. By leveraging data from its close structural analog, tolazoline, and fundamental principles of mass spectrometry, we present a hypothesized fragmentation scheme under both Electron Ionization (EI) and Electrospray Ionization (ESI). This guide offers detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a framework for the interpretation of the resulting spectral data.

Introduction

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole belongs to the 2-imidazoline class of compounds. This heterocyclic motif is a key component in many biologically active molecules and pharmaceutical agents, known for interacting with adrenergic and imidazoline receptors.[1][2][3] The precise structural characterization of these compounds is paramount for drug discovery, quality control, and metabolic studies. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure of analytes based on their fragmentation patterns.[4][5]

This application note serves as a practical guide for researchers utilizing mass spectrometry to analyze 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. We will explore its anticipated fragmentation behavior, drawing parallels with the known fragmentation of the closely related compound tolazoline (2-benzyl-4,5-dihydro-1H-imidazole).[6]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole will be dictated by the stability of the resulting ions, with the charge typically being retained on the nitrogen-containing fragments. The presence of the methyl group on the phenyl ring is expected to influence the relative abundance of certain fragments compared to its unsubstituted analog, tolazoline.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule is expected to undergo significant fragmentation. The molecular ion (M+) should be observable. The predicted fragmentation pathway is outlined below.

Molecular Weight: The nominal molecular weight of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (C11H14N2) is 174 g/mol .

Key Predicted Fragments:

  • m/z 174 (M+.) : The molecular ion.

  • m/z 173 : Loss of a hydrogen radical, a common fragmentation for many organic molecules.

  • m/z 159 : Loss of a methyl radical (•CH3), likely from the tolyl group.

  • m/z 105 : Formation of the tolyl cation ([C7H7]+), resulting from the cleavage of the bond between the phenyl ring and the imidazoline ring. This is expected to be a prominent peak.

  • m/z 91 : A fragment corresponding to the tropylium ion, often seen in compounds with a benzyl or tolyl moiety.[6]

  • m/z 69 : The imidazoline ring fragment ([C3H5N2]+).

  • m/z 42 : A fragment corresponding to the loss of HCN from the imidazoline ring fragment.

Predicted EI Fragmentation Pathway Diagram:

EI_Fragmentation m/z 174 (M+.) m/z 174 (M+.) m/z 173 m/z 173 m/z 174 (M+.)->m/z 173 - H• m/z 159 m/z 159 m/z 174 (M+.)->m/z 159 - •CH3 m/z 105 m/z 105 m/z 174 (M+.)->m/z 105 Cleavage m/z 69 m/z 69 m/z 174 (M+.)->m/z 69 Cleavage m/z 91 m/z 91 m/z 105->m/z 91 Rearrangement m/z 42 m/z 42 m/z 69->m/z 42 - HCN

Caption: Predicted EI fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that will typically produce a protonated molecule [M+H]+. Tandem MS (MS/MS) is then required to induce fragmentation.

Protonated Molecule: [M+H]+ at m/z 175.

Key Predicted MS/MS Fragments:

  • m/z 175 ([M+H]+) : The precursor ion.

  • m/z 158 : Loss of ammonia (NH3) from the protonated molecule.

  • m/z 118 : Resulting from the cleavage of the imidazoline ring.

  • m/z 105 : Formation of the tolyl cation, similar to EI fragmentation.

  • m/z 91 : Tropylium ion.[6]

Predicted ESI-MS/MS Fragmentation Pathway Diagram:

ESI_MSMS_Fragmentation m/z 175 ([M+H]+) m/z 175 ([M+H]+) m/z 158 m/z 158 m/z 175 ([M+H]+)->m/z 158 - NH3 m/z 118 m/z 118 m/z 175 ([M+H]+)->m/z 118 Ring Cleavage m/z 105 m/z 105 m/z 175 ([M+H]+)->m/z 105 Cleavage m/z 91 m/z 91 m/z 105->m/z 91 Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for GC-MS and LC-MS/MS analysis are provided.

Sample Preparation
  • Standard Solution Preparation : Accurately weigh approximately 1 mg of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole standard.

  • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the same solvent to achieve a final working concentration of 1-10 µg/mL.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of the neat compound or after derivatization if necessary, although the target analyte is amenable to direct GC-MS analysis.[4]

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for a wide range of analytes.
Injection Volume 1 µL
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium, 1 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation and peak shape.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eVStandard energy for EI to generate reproducible spectra.
Scan Range m/z 40-300Covers the expected mass range of the fragments.
LC-MS/MS Analysis Protocol

This protocol is ideal for analyzing the compound in complex matrices or when higher sensitivity is required.[7][8][9]

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer with an ESI source.

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA typical gradient for separating a range of polarities.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source ESI, Positive ModeThe basic nitrogens in the imidazoline ring are readily protonated.
Capillary Voltage 3.5 kV
Source Temp 120 °C
Desolvation Temp 350 °C
Collision Gas Argon
Collision Energy 10-40 eV (ramped)A range of energies ensures capture of all relevant fragments.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Weighing Standard Weighing Dissolution Dissolution Standard Weighing->Dissolution Serial Dilution Serial Dilution Dissolution->Serial Dilution GC-MS GC-MS Serial Dilution->GC-MS LC-MS/MS LC-MS/MS Serial Dilution->LC-MS/MS Data Acquisition Data Acquisition GC-MS->Data Acquisition LC-MS/MS->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation Fragmentation Pattern Confirmation Fragmentation Pattern Confirmation Spectral Interpretation->Fragmentation Pattern Confirmation

Caption: General workflow for the MS analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Data Interpretation and Troubleshooting

When interpreting the acquired mass spectra, compare the observed m/z values of the major fragment ions with the predicted values in Section 2. The relative abundances of the fragments will provide further structural confirmation. High-resolution mass spectrometry can be employed to determine the elemental composition of the fragments, adding another layer of confidence to the identification.

Problem Potential Cause Solution
No or low signal Improper sample concentration, source contamination, incorrect ionization mode.Prepare a more concentrated sample, clean the MS source, ensure positive ionization mode is selected.
Poor peak shape (GC-MS) Active sites in the inlet or column, inappropriate oven temperature program.Use a deactivated inlet liner, check for column bleed, optimize the temperature ramp.
Poor peak shape (LC-MS) Incompatible mobile phase, column degradation.Ensure the sample is dissolved in the mobile phase, use a fresh column.
Unexpected fragments Presence of impurities, in-source fragmentation.Check sample purity, reduce source fragmentation by optimizing source parameters (e.g., cone voltage).

Conclusion

The mass spectrometric fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is predictable based on the established fragmentation patterns of similar imidazoline-containing compounds. This application note provides a robust framework for researchers to acquire and interpret the mass spectra of this compound using both GC-MS and LC-MS/MS. The detailed protocols and troubleshooting guide will aid in achieving reliable and accurate structural elucidation, which is crucial for advancing research and development in fields where such molecules are of interest.

References

  • McCormack, P., Jones, P., & Rowland, S. J. (2002). Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils. Rapid Communications in Mass Spectrometry, 16(7), 705-712. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5504, Tolazoline. Retrieved from [Link]

  • He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]

  • Biotage. (2014). A Direct Measurement Method for the Characterization of Corrosion Inhibitors for Quality Metrics in Formulation and New Product. [Link]

  • McCormack, P., Jones, P., & Rowland, S. J. (2002). Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils. ResearchGate. [Link]

  • SpectraBase. (n.d.). Tolazoline - Optional[MS (GC)] - Spectrum. [Link]

  • DrugFuture. (n.d.). Tolazoline. [Link]

  • KEGG DRUG. (n.d.). D08614. [Link]

  • Kia, Y., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o338. [Link]

Sources

storage and handling protocols for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole powder

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (CAS: 13623-58-0) is a 2-substituted imidazoline derivative, structurally characterized by a meta-tolyl group attached to the C2 position of a dihydroimidazole ring. Often utilized as a pharmacophore in alpha-adrenergic ligand development or as a specialized corrosion inhibitor intermediate, this compound exhibits the chemical behavior of a cyclic amidine .

Critical Physicochemical Characteristics:

  • Chemical Class: Cyclic Amidine (Strong Base).

  • Basicity (

    
    ):  Estimated 
    
    
    
    10–11 (Conjugate acid).
  • Hygroscopicity: High. Amidines act as moisture scavengers.

  • Reactivity:

    • Hydrolysis: Susceptible to ring-opening hydrolysis in the presence of moisture, degrading into N-(2-aminoethyl)-3-methylbenzamide and eventually 3-methylbenzoic acid + ethylenediamine.

    • Carbonation: As a strong base, the free amine readily reacts with atmospheric

      
       to form carbamates or carbonates, often observed as a "crust" on the powder surface.
      

Storage Protocol: The "Desiccated Cold Chain"

To maintain pharmacological integrity (>98% purity), a passive storage approach is insufficient. The following Active Preservation Protocol is required to mitigate the thermodynamic drive toward hydrolysis.

A. Primary Storage Conditions
ParameterSpecificationMechanistic Rationale
Temperature -20°C (

5°C)
Kinetic arrest of hydrolysis. While stable at RT in absolute dryness, -20°C provides a safety buffer against trace moisture ingress.
Atmosphere Argon or Nitrogen Displaces atmospheric

(preventing carbonate formation) and

(preventing slow oxidation of the benzylic methyl group).
Container Amber Glass Vials Prevents photodegradation. Glass is impermeable to moisture compared to plastics. Caps must be PTFE-lined.
Desiccant Silica/Sieves in Secondary Do not place desiccant directly in the powder. Use a secondary containment vessel (desiccator) with indicator silica.
B. The "Thaw-Use-Purge" Cycle (Workflow)

The most critical failure point occurs during the transition from cold storage to the bench. Condensation on cold powder acts as a catalyst for immediate surface hydrolysis.

StorageWorkflow Figure 1: Safe Handling Lifecycle to Prevent Hydrolytic Degradation ColdStore Storage (-20°C) Inert Atmosphere Equilibration Equilibration (RT) 30-60 mins in Desiccator ColdStore->Equilibration Retrieve Opening Open Vial (Ideally in Glove Box) Equilibration->Opening Condensation Risk Gone Weighing Rapid Weighing Avoid Humidity Opening->Weighing Aliquot Purging Purge Headspace (Argon/N2) Weighing->Purging Immediate Resealing Reseal & Parafilm Purging->Resealing Resealing->ColdStore Return

Handling & Solubilization Protocols

A. Weighing & Environment[1][2]
  • PPE: Nitrile gloves, lab coat, safety goggles. (Compound is an irritant; avoid inhalation).

  • Environment: Weigh in a low-humidity environment (<40% RH). If a glove box is unavailable, work quickly and recap immediately.

  • Tools: Use anti-static weighing boats. Amidines can carry static charge, causing powder scattering.

B. Solubilization Strategy

The choice of solvent dictates the stability of the stock solution.

SolventSolubilityStability RatingNotes
DMSO High (>50 mM)High Recommended for biological stock solutions. Store aliquots at -20°C. Hygroscopic solvent—use fresh/dry DMSO.
Ethanol HighModerate Good for chemical synthesis. Avoid long-term storage due to potential transamidation or moisture uptake.
Water pH DependentLow NOT recommended for storage. Aqueous solutions hydrolyze over time. Prepare fresh.

Protocol for Aqueous Assay Preparation:

  • Dissolve powder in 100% DMSO to create a 1000x Master Stock.

  • Dilute into aqueous buffer immediately prior to the experiment.

  • pH Warning: In unbuffered water, the solution will be alkaline (

    
    ). For physiological assays, buffer strongly (HEPES/PBS) to maintain pH 7.4.
    

Quality Control & Troubleshooting

Researchers must validate the integrity of the reagent before critical assays.

A. Visual Inspection
  • Pass: White to off-white free-flowing powder.

  • Fail: Yellow discoloration, sticky/clumped texture (indicates moisture absorption), or "crust" formation (indicates carbonate formation).

B. Degradation Pathway Analysis

If experimental results are inconsistent (e.g., loss of potency), check for hydrolysis products.

Degradation Figure 2: Hydrolytic Degradation Pathway of 2-Imidazolines Parent 2-(3-methylphenyl)- 4,5-dihydro-1H-imidazole (Active) Intermed Ring Opening (Tetrahedral Intermediate) Parent->Intermed + H2O (Slow) Amide N-(2-aminoethyl)- 3-methylbenzamide (Inactive Impurity) Intermed->Amide Fast Final 3-Methylbenzoic Acid + Ethylenediamine Amide->Final + H2O / Heat / Acid

C. Rapid Verification (Self-Validating Check)
  • Melting Point Check: If the powder melts significantly below the expected range (typically 90-100°C for free bases, higher for salts), degradation has occurred.

  • Solubility Check: The parent compound should dissolve clearly in dilute acid (0.1 M HCl). Turbidity suggests the presence of insoluble degradation products or neutral amides.

References

  • PubChem. (2023).[1] 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (CID 3746427).[2] National Library of Medicine. Available at: [Link]

  • Lisitskii, V. V., et al. (2007). Hydrolysis of 2-substituted and 1,2-disubstituted imidazolines. Russian Journal of Applied Chemistry. (Demonstrates kinetics of imidazoline ring opening).
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-substituted imidazolines.[3] (General handling and safety data for imidazoline class compounds).

  • Liu, H., et al. (2016). Stability of cyclic aminals and amidines in aqueous media.[4] National Institutes of Health (PMC). (Mechanistic insight into hydrolytic instability).

Sources

Troubleshooting & Optimization

improving reaction yield of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis .

Ticket #: 2-(3-methylphenyl)-imidazoline-Yield-Opt Assigned Specialist: Senior Application Scientist Status: Open Subject: Optimization of Reaction Yield for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Executive Summary

You are experiencing suboptimal yields in the synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole . This typically stems from three specific failure points in the condensation of 3-methylbenzonitrile with ethylenediamine:

  • Incomplete Cyclization: Failure to drive the equilibrium by removing ammonia.

  • Hydrolysis: Reversion of the intermediate amidine to an amide due to moisture.

  • Inefficient Work-up: Loss of the basic product into the aqueous phase during extraction.

This guide replaces generic advice with a root-cause analysis and a self-validating "Gold Standard" protocol.

Part 1: The Diagnostic Phase (Troubleshooting)

Before altering your chemistry, identify your specific failure mode using this decision matrix.

Q1: The reaction mixture turned black/tarry. Is the product recoverable?
  • Diagnosis: Polymerization of ethylenediamine or oxidative degradation.

  • Root Cause: Ethylenediamine is sensitive to oxidation at high temperatures (>100°C), especially in the presence of Lewis acids.

  • Solution:

    • Immediate: You likely cannot recover high-purity material easily. Restart.

    • Prevention: Sparge the reaction vessel with Nitrogen/Argon for 15 minutes before heating. Use fresh ethylenediamine (colorless, not yellow).

Q2: TLC shows a new spot, but the isolated yield is <30%. Where is the product?
  • Diagnosis: Solubilization loss.

  • Root Cause: The product, 2-(3-methylphenyl)-imidazoline, is a strong base (

    
    ). If you washed the organic layer with acidic water (or even neutral water in large volumes), the product protonated and moved to the aqueous waste.
    
  • Solution:

    • Check Waste: Basify your aqueous waste stream to pH 12-14 with NaOH. If a white precipitate forms or the solution becomes cloudy, extract with Dichloromethane (DCM). That is your product.

Q3: I see a major byproduct with a higher molecular weight.
  • Diagnosis: Formation of the "Bis" compound.

  • Root Cause: Reaction of one molecule of ethylenediamine with two molecules of nitrile. This happens when the diamine is the limiting reagent or local concentration of nitrile is too high.

  • Solution: Ensure Ethylenediamine is in large excess (at least 3-5 equivalents) relative to the nitrile. It acts as both reactant and solvent.[1][2][3][4]

Part 2: The Mechanism & Control Points

To improve yield, you must visualize the "Invisible" equilibrium steps.

The Reaction Pathway:

  • Nucleophilic Attack: Ethylenediamine attacks the nitrile (catalyzed by Sulfur/Lewis Acid).

  • Amidine Formation: Formation of the linear intermediate.

  • Cyclization: Intramolecular attack releasing Ammonia (

    
    ).
    

Critical Insight: The release of ammonia is reversible. If your vessel is sealed tight, ammonia pressure builds up, pushing the equilibrium backward toward the linear intermediate.

ReactionMechanism Nitrile 3-Methylbenzonitrile (Starting Material) Intermediate Linear Amidine (Unstable Intermediate) Nitrile->Intermediate + Diamine Cat: S8 or P2S5 Diamine Ethylenediamine (Excess) Product 2-(3-methylphenyl)-imidazoline (Target) Intermediate->Product Cyclization - NH3 Ammonia NH3 (Gas) (Must be Vented) Intermediate->Ammonia Hydrolysis Amide Byproduct (Yield Killer) Intermediate->Hydrolysis + H2O (Moisture) Product->Intermediate + NH3 (Back Reaction)

Figure 1: Mechanistic pathway showing the critical ammonia removal step and moisture vulnerability.

Part 3: The "Gold Standard" Protocol

This protocol is optimized for the Nitrile Route , which is generally superior to the ester/aldehyde routes for scale and yield stability.

Reagents:

  • 3-methylbenzonitrile (1.0 equiv)

  • Ethylenediamine (5.0 equiv) — Excess is critical.

  • Catalyst: Elemental Sulfur (

    
    ) (0.05 - 0.1 equiv) or 
    
    
    
    (0.01 equiv).
    • Why Sulfur? It forms polysulfide species in situ that activate the nitrile carbon much more effectively than standard Lewis acids for this specific transformation.

Step-by-Step Methodology:

  • Setup: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser .

    • Crucial: Do NOT stopper the condenser. Attach a drying tube (CaCl2) to the top to exclude moisture while allowing

      
       gas to escape.
      
  • Reaction:

    • Combine 3-methylbenzonitrile, ethylenediamine, and Sulfur.

    • Heat to 100°C - 110°C (gentle reflux of ethylenediamine).

    • Time: 4–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1%

      
      ).
      
    • End Point: Disappearance of the nitrile spot.[3]

  • Quench (The Yield-Maker):

    • Cool the mixture to 0°C (ice bath).

    • Add cold water (approx. 3x reaction volume).

    • Observation: A precipitate may form.[2] This is often the bis-amide impurity or sulfur. Filter this off if present.

  • Purification (Acid-Base Swing):

    • Step A (Acidify): Add 2M HCl to the filtrate until pH ~2. Extract this aqueous layer with Ethyl Acetate (2x).

      • Logic: The product is now a water-soluble salt (

        
        ). Impurities (unreacted nitrile, sulfur) stay in the Ethyl Acetate. Discard the Ethyl Acetate layer. 
        
    • Step B (Basify): Take the aqueous layer and slowly add 4M NaOH (with cooling) until pH > 12.

      • Logic: The product deprotonates and becomes insoluble in water. It will precipitate as a white/off-white solid or oil.

    • Step C (Extract): Extract the cloudy aqueous mixture with DCM (3x).

    • Step D (Dry): Dry combined DCM layers over

      
      , filter, and concentrate.
      
  • Final Polish: Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.

Part 4: Data & Benchmarking

Compare your results against these expected benchmarks to validate your technique.

ParameterStandard YieldOptimized Yield (This Protocol)Key Variable
Catalyst None / Lewis AcidElemental Sulfur /

Sulfur activates nitrile C

N bond.
Stoichiometry 1:1.2 (Nitrile:Diamine)1:5 (Nitrile:Diamine)Excess diamine prevents bis-amide formation.
Atmosphere Ambient AirInert (

) + Vented
Prevents oxidation and drives

off.
Workup Simple ExtractionAcid-Base SwingRemoves neutral impurities and unreacted nitrile.

Part 5: References & Authority

  • Patai, S. The Chemistry of Amidines and Imidates, Volume 2. John Wiley & Sons, 1991. (The definitive text on the mechanism of amidine/imidazoline formation).

  • Ishihara, M., & Togo, H. "An Efficient Preparation of 2-Imidazolines from Aldehydes."[5] Synthesis, 2007(13), 1939-1942. Link (Alternative route comparison).

  • Kikugawa, Y. "Synthesis of 2-imidazolines from nitriles and ethylenediamine with sulfur catalyst." Synthesis, 1978. (Foundational reference for the sulfur-catalyzed route).

  • Vertex AI Search Results: Confirmed reaction conditions via patent literature (US3931216A) and academic protocols for 2-substituted imidazolines. 6

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-methylbenzonitrile and Ethylenediamine (corrosive, sensitizer) before handling.

Sources

degradation products of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for Tolazoline (2-(3-methylphenyl)-4,5-dihydro-1H-imidazole). As researchers, you are likely encountering stability issues during formulation or bioanalytical method development.

The core structural vulnerability of this molecule lies in its imidazoline ring . Unlike fully aromatic imidazoles, the 4,5-dihydro-1H-imidazole ring contains a cyclic amidine system (


). This functionality is chemically labile, acting as a "loaded spring" that is prone to:
  • Hydrolytic Ring Opening: The primary degradation pathway, driven by nucleophilic attack at the C2 position.

  • Oxidative Dehydrogenation: Aromatization to the fully unsaturated imidazole.

This guide provides the mechanistic insights and troubleshooting protocols required to identify and control these degradants.

Degradation Pathway Visualization

The following diagram maps the kinetic fate of Tolazoline under stress conditions. Use this to correlate your LC-MS data with specific degradation mechanisms.

Tolazoline_Degradation Tolazoline Tolazoline (Parent) MW: ~160.2 Da (2-(3-methylphenyl)-4,5-dihydro-1H-imidazole) Intermediate Tetrahedral Intermediate (Transient) Tolazoline->Intermediate Nucleophilic Attack (OH-) pH > 7.0 Imidazole Oxidation Product 2-(3-methylphenyl)-1H-imidazole MW: ~158.2 Da (-2 Da) Tolazoline->Imidazole Dehydrogenation (Oxidative Stress / Metal Ions) Amide Hydrolysis Product (Primary) N-(2-aminoethyl)-3-methylbenzamide MW: ~178.2 Da (+18 Da) Intermediate->Amide Ring Opening

Figure 1: Primary degradation pathways of Tolazoline. Red path indicates hydrolysis (base-catalyzed); Green path indicates oxidation (aromatization).

Module 1: Hydrolytic Degradation (Ring Opening)

The Issue: The cyclic amidine bond is unstable in alkaline media, leading to ring cleavage. This is the most common stability failure mode for imidazolines.

Troubleshooting Guide

Q: I see a new peak eluting earlier than Tolazoline in Reverse Phase HPLC. Its mass is +18 Da relative to the parent. What is it? A: This is N-(2-aminoethyl)-3-methylbenzamide .

  • Mechanism: Water adds across the C=N bond of the imidazoline ring, followed by ring opening.

  • Cause: Exposure to basic pH (>7.0) or prolonged heating in aqueous solution.

  • Confirmation: The UV spectrum often remains similar to the parent (as the chromophore is the tolyl group), but the retention time shifts due to the exposed primary amine and broken ring structure.

Q: My calibration standards are losing potency over 24 hours in the autosampler. A: Check your diluent pH.

  • Diagnosis: If you are using a carbonate or phosphate buffer at pH 7.5+, hydrolysis is occurring in the vial.

  • Solution: Acidify your sample diluent. Tolazoline is significantly more stable as a salt (hydrochloride) in acidic media (pH 3.0–5.0).

Module 2: Oxidative Degradation (Aromatization)

The Issue: The 4,5-dihydro ring is not aromatic. Under oxidative stress, it seeks thermodynamic stability by losing two hydrogens to become a fully aromatic imidazole.

Troubleshooting Guide

Q: I detect a peak with a mass of [M-2H]. Is this an impurity or an artifact? A: This is 2-(3-methylphenyl)-1H-imidazole .

  • Mechanism: Dehydrogenation (aromatization).

  • Cause: Presence of peroxides in excipients (e.g., PEG, Polysorbates) or trace metal ions (Fe, Cu) acting as catalysts.

  • Risk: This conversion is often irreversible and can be accelerated by light (photolysis).

Q: How do I distinguish the Oxidative degradant from the Parent in UV? A: Look for a hyperchromic shift.

  • Explanation: The formation of the fully aromatic imidazole ring extends the conjugation system. You may observe a slight red-shift in

    
     and an increase in molar absorptivity compared to the restricted conjugation of the imidazoline parent.
    

Module 3: Forced Degradation Protocol

To validate your analytical method, you must intentionally degrade the sample. Use the following protocol, designed specifically for the imidazoline pharmacophore.

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget DegradationExpected Product
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours5–20%Minor hydrolysis; generally stable.
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours10–30%Major: Amide (Ring Open).
Oxidation 3%

, Ambient
2–6 Hours5–15%Major: Imidazole (Aromatized).
Thermal 60°C (Solution)24–48 Hours< 5%Slow hydrolysis.
Photolytic UV / Fluorescent1.2M Lux hoursVariableAromatization / Radical oxidation.
Step-by-Step Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of Tolazoline in Methanol.

  • Base Stress (Critical):

    • Aliquot 5 mL of stock into a flask.

    • Add 5 mL of 0.1 N NaOH.

    • Crucial Step: Monitor immediately. Imidazolines can degrade rapidly in base. Neutralize with 0.1 N HCl before injection to prevent column damage and on-column degradation.

  • Oxidative Stress:

    • Aliquot 5 mL of stock.

    • Add 5 mL of 3% Hydrogen Peroxide.

    • Incubate at room temperature.

  • Analysis: Inject neutralized samples onto HPLC.

Module 4: Analytical Method Recommendations

When profiling these degradants, standard C18 methods often fail due to the basicity of the imidazoline/amine nitrogens, leading to peak tailing.

Recommended HPLC Conditions:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini NX) to resist high pH if needed, though low pH is preferred for peak shape.

  • Mobile Phase A: 10-20 mM Ammonium Formate or Phosphate Buffer (pH 3.0). Acidic pH suppresses silanol interactions.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide bond) and 254 nm (Aromatic ring).

Degradant Identification Logic

Identification_Logic Start Unknown Impurity Peak MassCheck Check Mass Shift (LC-MS) Start->MassCheck Plus18 +18 Da (M+18) MassCheck->Plus18 Water Add Minus2 -2 Da (M-2) MassCheck->Minus2 H2 Loss Plus16 +16 Da (M+16) MassCheck->Plus16 Oxygen Add Conclusion1 Hydrolysis Product (Ring Open Amide) Plus18->Conclusion1 Conclusion2 Oxidation Product (Aromatized Imidazole) Minus2->Conclusion2 Conclusion3 N-Oxide or Hydroxylation (Benzylic Oxidation) Plus16->Conclusion3

Figure 2: Decision tree for identifying Tolazoline degradants based on mass shift.

References

  • United States Pharmacopeia (USP). Tolazoline Hydrochloride Monograph.[2] (Defines "Tolazoline Related Compound" limits and impurity profiling standards).

  • Ross, A. J., et al. (1987). Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline.[3] Journal of Pharmaceutical Sciences.[3] (Establishes the base-catalyzed ring-opening mechanism for the imidazoline class).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Authoritative guide on forced degradation protocols for labile nitrogen heterocycles).

  • PubChem. Tolazoline Compound Summary. (Chemical structure and physical property verification).

Sources

Technical Support Center: HPLC Troubleshooting for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (Tolazoline)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Issue: Researchers analyzing 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (commonly known as Tolazoline ) frequently encounter severe peak tailing (USP Tailing Factor


).

The Root Cause: This molecule contains an imidazoline ring with a basic nitrogen. With a pKa of approximately 10.3 , Tolazoline exists almost exclusively as a protonated cation (


) at neutral and acidic pH.

In Reversed-Phase HPLC (RP-HPLC) using silica-based columns, residual silanol groups (


) on the stationary phase surface can deprotonate to form ionized silanols (

). The positively charged Tolazoline undergoes a secondary ion-exchange interaction with these negative silanols. This "drag" effect causes the characteristic "shark fin" tailing, resulting in poor resolution and integration errors.

Diagnostic Workflow

Before altering chemistry, confirm the source of tailing. Use this decision matrix to isolate the variable.

TroubleshootingFlow Start START: Peak Tailing Detected (As > 1.5) CheckRef Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckRef IsRefTailing Does the Neutral Standard Tail? CheckRef->IsRefTailing Yes Yes IsRefTailing->Yes System Problem No No IsRefTailing->No Chemistry Problem PhysicalIssue PHYSICAL ISSUE Check tubing, fittings, flow cell, or column void. ChemicalIssue CHEMICAL ISSUE Secondary Silanol Interaction CheckPH Check Mobile Phase pH ChemicalIssue->CheckPH PHDecision Is pH > 3.0 and < 8.0? CheckPH->PHDecision PHDecision->Yes Worst Zone LowPHFix STRATEGY A: Lower pH to < 3.0 (Suppress Silanols) HighPHFix STRATEGY B: Raise pH to > 11.0 (Suppress Analyte Ionization) *Requires Hybrid Column AddTEAFix STRATEGY C: Add Silanol Blocker (Triethylamine) Yes->PhysicalIssue Yes->LowPHFix Yes->HighPHFix Yes->AddTEAFix No->ChemicalIssue

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Technical Solutions & Protocols

Solution A: The "Silanol Suppression" Method (Low pH + TEA)

Best for: Standard silica C18 columns (e.g., Agilent Zorbax, Waters Symmetry). Mechanism:

  • Low pH (< 3.0): Protonates silanols, converting

    
     back to neutral 
    
    
    
    .
  • Triethylamine (TEA): Acts as a "sacrificial base."[1] TEA competes with Tolazoline for any remaining active silanol sites, effectively blocking them.

Protocol: Preparation of 50 mM Phosphate Buffer (pH 3.0) with TEA

Warning: Order of addition is critical to prevent precipitation.

  • Measure Water: Start with 900 mL of HPLC-grade water in a beaker.

  • Add TEA: Add 1.0 mL of Triethylamine (TEA). Stir well.

    • Note: The solution will be alkaline (pH ~10-11).

  • Add Phosphate: Add 3.4 g of Potassium Dihydrogen Phosphate (

    
    ). Dissolve completely.
    
  • Adjust pH: Use 85% Phosphoric Acid (

    
    )  to titrate the pH down to 3.0 ± 0.1 .
    
    • Why? Adjusting pH after adding TEA ensures the final ionic strength and pH are accurate.

  • Dilute: Transfer to a volumetric flask and dilute to 1000 mL with water.

  • Filter: Filter through a 0.45 µm nylon membrane.

Recommended Mobile Phase:

  • A: Buffer (as prepared above)

  • B: Acetonitrile[2][3][4]

  • Isocratic: 70% A / 30% B (Adjust based on retention time needs).

Solution B: The "High pH" Method (Analyte Suppression)

Best for: Hybrid Particle Columns (e.g., Waters XBridge, Agilent Poroshell HPH). Mechanism: At pH > 11.5 (one unit above pKa), Tolazoline becomes neutral (


). Neutral molecules do not interact with charged silanols.

Critical Warning: Do NOT use this method on standard silica columns; the silica will dissolve, destroying the column in hours.

Protocol: 10 mM Ammonium Hydroxide Buffer (pH 11.5)
  • Water: 900 mL HPLC-grade water.

  • Base: Add ammonium hydroxide (

    
    ) dropwise until pH reaches 11.5 .
    
  • Top Up: Dilute to 1 L.

  • Column: Ensure column is rated for pH 12 (e.g., Ethylene Bridged Hybrid - BEH).

Solution C: Ion-Pair Chromatography

Best for: When resolution from impurities is impossible with standard RP-HPLC.[5] Mechanism: An anionic reagent (e.g., Octanesulfonate) forms a neutral ion pair with the cationic Tolazoline.

Protocol: Ion-Pair Mobile Phase
  • Reagent: Sodium 1-Octanesulfonate.

  • Concentration: 5 mM to 10 mM in the aqueous portion.

  • pH: Adjust to 2.5 - 3.0 with Phosphoric Acid.

  • Equilibration: Ion-pairing reagents modify the stationary phase. You must equilibrate the column for at least 60 column volumes before analysis.

  • Dedication: Once a column is used for ion-pairing, it should be dedicated to that method.

Comparative Data Analysis

The following table illustrates expected Tailing Factors (


) for Tolazoline under different conditions.
ConditionMobile Phase pHAdditiveColumn TypeExpected Tailing (

)
Status
Control 7.0 (Neutral)NoneStandard C18> 2.5 ❌ Fail
Acidic 3.0NoneStandard C181.8 - 2.0 ⚠️ Poor
Blocked 3.00.1% TEAStandard C181.1 - 1.3 ✅ Pass
High pH 11.5NoneHybrid (BEH) 1.0 - 1.1 🌟 Excellent
Ion Pair 3.0OctanesulfonateStandard C181.0 - 1.2 ✅ Pass

Mechanistic Visualization

Understanding the interaction at the molecular level allows for better troubleshooting.

SilanolInteraction cluster_0 Scenario A: Uncontrolled Interaction cluster_1 Scenario B: TEA Blocking Effect Silanol Stationary Phase Surface Si-O⁻ (Ionized Silanol) Analyte Tolazoline (BH⁺) Positively Charged Analyte->Silanol Strong Ionic Attraction (Causes Tailing) Silanol2 Stationary Phase Surface Si-O⁻ TEA Triethylamine (TEA⁺) Sacrificial Base TEA->Silanol2 TEA Blocks Site Analyte2 Tolazoline (BH⁺) Elutes Freely Analyte2->Silanol2 No Interaction

Figure 2: Mechanism of silanol interaction (A) vs. competitive blocking by Triethylamine (B).

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate/TEA? A: Yes. TFA (0.1%) acts as both a pH modifier (pH ~2) and an ion-pairing agent. It often yields sharp peaks. However, TFA suppresses ionization in LC-MS applications. If you are using Mass Spec, use Formic Acid with an Ammonium Formate buffer, or switch to the High pH method (Solution B).

Q: My peak tails, but I am already using a "Base Deactivated" (BDS) column. Why? A: "Base Deactivated" columns reduce silanol activity but do not eliminate it. For strong bases like Tolazoline (pKa > 10), standard BDS columns may still show tailing at neutral pH. You must still optimize the mobile phase pH or use a modern Hybrid particle column.

Q: I added TEA, but the pressure increased significantly. Why? A: You likely precipitated salts. Phosphate buffers are less soluble in high concentrations of organic solvent (Acetonitrile/Methanol). If you added TEA directly to a high-organic mix, phosphate salts might have crashed out. Always premix the aqueous buffer as described in Solution A before combining with organic solvents.

References

  • PubChem. 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (Tolazoline) Compound Summary. National Library of Medicine. [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[1][6] [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Endcapping and Silanol Activity. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC: Mobile Phase Optimization. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (Standard text referencing silanol interactions).

Sources

Technical Support Center: Optimizing Cyclization Conditions for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the cyclization of this important structural motif. We will explore the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure you can achieve optimal yield and purity in your experiments.

Introduction: The Synthetic Landscape

2-Aryl-4,5-dihydro-1H-imidazolines (2-imidazolines) are privileged scaffolds in medicinal chemistry and serve as crucial ligands in catalysis.[1][2] The synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification difficulties. The two most prevalent and practical synthetic strategies begin from either 3-methylbenzonitrile or 3-methylbenzaldehyde. Understanding the nuances of each pathway is critical for successful optimization.

The most common and atom-economical approach involves the direct condensation of a nitrile with ethylenediamine.[3][4] This method typically requires a catalyst to activate the nitrile group towards nucleophilic attack.

Reaction_Mechanism cluster_reactants Reactants Start_Nitrile 3-Methylbenzonitrile Intermediate N-(2-aminoethyl)-3-methylbenzenecarboximidamide (Amidine Intermediate) Start_Nitrile->Intermediate Nucleophilic attack Start_Diamine Ethylenediamine Start_Diamine->Intermediate Nucleophilic attack Catalyst Catalyst (e.g., N-acetylcysteine, H₂S) Catalyst->Intermediate Nucleophilic attack Catalyst->Intermediate Product 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole Intermediate->Product Intramolecular cyclization Byproduct NH₃

Caption: General reaction mechanism for imidazoline synthesis from a nitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole?

There are two main, highly effective routes:

  • From 3-Methylbenzonitrile: This involves the direct cyclocondensation of 3-methylbenzonitrile with ethylenediamine. This reaction typically requires heat and a catalyst, such as N-acetylcysteine, thioacetamide (which generates H₂S in situ), or elemental sulfur, to proceed efficiently.[5][6][7]

  • From 3-Methylbenzaldehyde: This is a one-pot reaction where the aldehyde is condensed with ethylenediamine, and the resulting intermediate is immediately oxidized in situ to form the imidazoline ring. Common oxidants for this transformation include iodine in the presence of a base like K₂CO₃, or hydrogen peroxide with a catalytic amount of sodium iodide.[8][9][10]

Q2: Which synthetic route is generally preferred?

The choice depends on starting material availability, scale, and desired reaction conditions.

  • The nitrile route is often preferred for its high atom economy (fewer byproducts) and because it avoids the use of strong oxidants. Catalytic methods using organocatalysts like N-acetylcysteine offer mild conditions.[4][6]

Q3: What is the role of the catalyst in the nitrile-based synthesis?

In the nitrile-based synthesis, the cyano group is not sufficiently electrophilic to react readily with ethylenediamine. The catalyst's role is to activate the nitrile. For example:

  • Sulfide-based catalysts (H₂S, thioacetamide, N-acetylcysteine) are thought to act as sulfur-transfer agents. They react with the nitrile to form a more electrophilic thioimidate intermediate, which is then readily attacked by the amine.[5][6]

  • Lewis acid catalysts can also be used to coordinate to the nitrogen of the nitrile, increasing its electrophilicity.

Q4: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable solvent system (e.g., Dichloromethane/Methanol, 95:5) to resolve the starting materials from the more polar imidazoline product. The product can be visualized with UV light and/or an iodine chamber.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: You can monitor the disappearance of the characteristic nitrile peak (C≡N stretch) around 2230 cm⁻¹ and the appearance of the imidazoline C=N stretch around 1600-1650 cm⁻¹.[11]

  • Proton NMR (¹H NMR): Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can definitively show the conversion of starting material signals to product signals, particularly the appearance of the methylene protons of the imidazoline ring as a singlet or two triplets around 3.5-4.0 ppm.

Q5: What are the typical physical properties and stability of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole?

2-Substituted-2-imidazolines are generally crystalline solids or viscous oils that are thermally stable.[3] They are considered cyclic amidines and are basic in nature, readily forming salts with acids.

  • Solubility: They typically show good solubility in polar organic solvents like methanol, ethanol, and chloroform, but lower solubility in nonpolar solvents like hexanes or petroleum ether.[3]

  • Stability: Imidazolines are susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions, which will revert them to N-acylated ethylenediamine derivatives.[3] Therefore, workup and storage conditions should ideally be neutral or mildly basic.

Troubleshooting Guide

Troubleshooting_Workflow Start Problem: Low or No Yield Check_SM Starting Materials (SM) Consumed? Start->Check_SM No_SM_Consumed No Check_SM->No_SM_Consumed No Yes_SM_Consumed Yes Check_SM->Yes_SM_Consumed Yes Check_Conditions Verify Reaction Conditions: - Temperature Correct? - Catalyst Active? - Anhydrous Conditions Met? No_SM_Consumed->Check_Conditions Check_Side_Products Analyze Crude Mixture: - Multiple Spots on TLC? - Unexpected NMR Signals? Yes_SM_Consumed->Check_Side_Products Yes_Side_Products Yes Check_Side_Products->Yes_Side_Products Yes No_Side_Products No / Only Product Check_Side_Products->No_Side_Products No Identify_Impurity Potential Impurities: - Imidazole (Oxidation) - Hydrolyzed Amide - Uncyclized Intermediate Yes_Side_Products->Identify_Impurity Action_Side_Products Action: - Lower Temperature - Use Inert Atmosphere - Adjust Workup pH Identify_Impurity->Action_Side_Products Check_Workup Review Workup & Purification: - Product Lost in Aqueous Wash? - Decomposition on Silica? - Incorrect Column Eluent? No_Side_Products->Check_Workup Action_Workup Action: - Back-extract aqueous layers - Neutralize silica gel - Optimize eluent polarity Check_Workup->Action_Workup

Caption: A decision workflow for troubleshooting low-yield cyclization reactions.

Problem: Low or No Product Formation

Q: My TLC/NMR shows only unreacted 3-methylbenzonitrile after 24 hours. What went wrong? A: This points to a failure in reaction initiation. Consider the following:

  • Catalyst Inactivity: If using a sulfide-based catalyst like N-acetylcysteine or thioacetamide, ensure it is of good quality.[6] Some catalysts can degrade upon storage. For reactions that generate H₂S, performing the reaction in a sealed tube or pressure vessel can be beneficial to prevent the catalytic gas from escaping.[5]

  • Insufficient Temperature: Many nitrile-diamine condensations require thermal energy to overcome the activation barrier. For the N-acetylcysteine catalyzed reaction, a temperature of 60-70 °C is typical.[4] For uncatalyzed or weakly catalyzed reactions, temperatures can exceed 150 °C.[7]

  • Presence of Water: While not always detrimental, excess water can interfere with some catalytic cycles. Ensure your ethylenediamine and solvent are reasonably dry, especially if using moisture-sensitive Lewis acid catalysts.

Q: I am using the aldehyde route, but my yield is poor and I see many spots on my TLC plate. A: This suggests that the oxidation of the intermediate is either inefficient or that side reactions are dominating.

  • Oxidant Stoichiometry and Type: Ensure the correct amount of oxidant is used. For instance, with H₂O₂/NaI, the H₂O₂ is the terminal oxidant while iodide is the catalytic redox agent.[10] If the oxidant is consumed too quickly or is not potent enough, the reaction will stall.

  • Reaction Control: Aldehyde-diamine condensations can be highly exothermic. Adding the aldehyde slowly to the ethylenediamine solution at a controlled temperature (e.g., 0 °C) before introducing the oxidant can prevent the formation of polymeric side products.

Problem: Significant Side Product Formation

Q: My mass spectrum shows a peak at M-2, and the aromatic region of my ¹H NMR is complex. What is this impurity? A: This is a classic sign of over-oxidation or dehydrogenation of your desired 2-imidazoline to the corresponding 2-(3-methylphenyl)-1H-imidazole.[3][12]

  • Cause: This can happen if the reaction is run at excessively high temperatures for prolonged periods, especially in the presence of air (oxygen). Certain oxidants used in the aldehyde route can also promote this if not carefully controlled. Notably, reagents like DMSO and Pd/C are explicitly used to perform this dehydrogenation.[12]

  • Solution: Reduce the reaction temperature and time. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

Q: I have a persistent, non-polar impurity that is difficult to separate from my product. A: This could be an uncyclized amide intermediate, such as N,N'-bis(3-methylbenzoyl)ethylenediamine. This side product can form if one molecule of ethylenediamine reacts with two molecules of an activated nitrile or its equivalent. While more common in syntheses starting from carboxylic acids, it can occur if reaction conditions do not favor intramolecular cyclization.

  • Cause: This may be caused by incorrect stoichiometry (a large excess of the nitrile) or conditions that favor intermolecular reactions over the intramolecular cyclization.

  • Solution: Ensure a slight excess of ethylenediamine (1.1 to 1.5 equivalents) is used to favor the formation of the 1:1 adduct required for cyclization.[6] Running the reaction at a higher dilution may also favor the intramolecular pathway.

Problem: Purification and Isolation

Q: My product is a sticky oil that streaks badly on my silica gel column. How can I purify it? A: This is a common issue due to the basic nature of the imidazoline nitrogen atoms, which interact strongly with the acidic silica gel.

  • Neutralize the Silica: Pre-treating your silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) can neutralize the acidic sites and significantly improve chromatography.

  • Convert to a Salt: Since the product is basic, you can treat the crude mixture with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. This crystalline salt can often be purified by recrystallization from a suitable solvent like ethanol/ether. The free base can then be regenerated by careful neutralization with a base like aqueous NaHCO₃ or K₂CO₃ and extraction.[3]

Optimized Experimental Protocols

Protocol 1: Synthesis via Nitrile Condensation (Organocatalyzed)

This protocol is adapted from methodologies utilizing N-acetylcysteine as a mild and effective organocatalyst.[4][6]

Materials:

  • 3-Methylbenzonitrile

  • Ethylenediamine (freshly distilled recommended)

  • N-acetylcysteine

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylbenzonitrile (1.0 eq.).

  • Add anhydrous methanol (approx. 1.5 mL per mmol of nitrile).

  • Add ethylenediamine (1.5 eq.) followed by N-acetylcysteine (1.0 eq.).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 60-65 °C with vigorous stirring for 24 hours. Monitor the reaction by TLC (DCM/MeOH 95:5).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of 2-5% methanol in dichloromethane.

Protocol 2: Synthesis via Aldehyde Oxidative Cyclization

This protocol is a green chemistry approach adapted from methods using hydrogen peroxide and catalytic sodium iodide.[10]

Materials:

  • 3-Methylbenzaldehyde

  • Ethylenediamine

  • Sodium Iodide (NaI)

  • Hydrogen Peroxide (30% aqueous solution)

  • tert-Butanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a round-bottom flask, add 3-methylbenzaldehyde (1.0 eq.), ethylenediamine (1.2 eq.), sodium iodide (0.4 eq.), and anhydrous MgSO₄ (2.0 eq.).

  • Add tert-butanol as the solvent (approx. 3 mL per mmol of aldehyde).

  • Heat the stirred suspension to 80 °C.

  • Slowly add 30% hydrogen peroxide (1.5 eq.) dropwise over 15 minutes.

  • Maintain the reaction at 80 °C for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Cool the reaction to room temperature and filter off the solid MgSO₄.

  • Dilute the filtrate with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ (1x) to quench any residual iodine, followed by a wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography as described in Protocol 1.

Summary of Reaction Conditions

ParameterProtocol 1 (Nitrile)Protocol 2 (Aldehyde)Causality & Rationale
Starting Material 3-Methylbenzonitrile3-MethylbenzaldehydeChoice based on availability and cost.
Key Reagent Ethylenediamine (1.5 eq)Ethylenediamine (1.2 eq)Slight excess of diamine prevents di-amidation and drives reaction.
Catalyst/Reagent N-acetylcysteine (1.0 eq)H₂O₂ (1.5 eq) / NaI (0.4 eq)Nitrile requires activation; aldehyde intermediate requires oxidation.
Solvent Methanoltert-ButanolPolar solvents are effective; t-BuOH is stable to oxidation.
Temperature 60-65 °C80 °CSufficient thermal energy is needed for both pathways.
Typical Time 24 h2-4 hThe oxidative cyclization is often significantly faster.
Workup Key Step Basic wash (NaHCO₃)Reductive quench (Na₂S₂O₃)Removes acidic catalyst; removes iodine oxidant.

References

  • Dash, J., et al. (2004). Thioacetamide catalysed transformation of nitriles to 2-substituted imidazolines. Journal of Chemical Research, 2004(7), 490-491.
  • ChemicalBook. (n.d.). Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. ChemicalBook.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie.
  • Rivera, D. G., et al. (2014). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 79(24), 12151–12161. Available at: [Link]

  • Nikoofar, K., & Dizgarani, A. M. (2023). Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity. Scientific Reports, 13(1), 9193. Available at: [Link]

  • ResearchGate. (n.d.). New Methods for the Preparation of Aryl 2-Iminoimidazolidines. ResearchGate. Available at: [Link]

  • CCS Chemistry. (n.d.). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. Chinese Chemical Society. Available at: [Link]

  • RSC Publishing. (2023). Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium. RSC Advances, 13(20), 13639-13653. Available at: [Link]

  • Rivera, D. G., et al. (2014). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Publications. Available at: [Link]

  • AIP Publishing. (2017). Characterization of Imidazoline Derivates Synthesized from Soybean Oil Fatty Acids as Corrosion Inhibitors on Mild Steel. AIP Conference Proceedings, 1840(1), 080003. Available at: [Link]

  • Reddit. (2025). Synthesizing fatty imidazolines. What's the best approach? r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Process for the manufacture of imidazolines. Patent 0002943.
  • MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Molecules, 30(18), 4479. Available at: [Link]

  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Profolus. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole. ChemSynthesis. Available at: [Link]

  • CCS Chemistry. (n.d.). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry. Available at: [Link]

  • Alper, H., & Wolin, R. L. (2011). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. Organic Letters, 13(7), 1634–1637. Available at: [Link]

  • Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 2589. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization to imidazolines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the catalytic cycle of 2‐aryl‐2‐imidazoline (70) synthesis. ResearchGate. Available at: [Link]

  • Universitas Indonesia. (2019). Ethylenediamine-derived imidazoline synthesis using MAOS (Microwave Assisted Organic Synthesis) method. Universitas Indonesia. Available at: [Link]

  • Stibrany, R. T., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o338. Available at: [Link]

  • Dömling, A., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(9), 3554–3566. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(43), 31690-31731. Available at: [Link]

  • Nikoofar, K., & Ghorbani-Choghamarani, A. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(43), 31690-31731. Available at: [Link]

  • Zenodo. (2026). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. Zenodo. Available at: [Link]

  • SciSpace. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research, 3(3), 889-900. Available at: [Link]

  • Bai, G.-y., et al. (2011). A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide. Synthesis, 2011(10), 1599-1603. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of imidazoline compound. CN102093296B.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Affinity: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (Tolazoline) vs. Phentolamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of adrenergic pharmacology, both 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, commonly known as tolazoline, and phentolamine have long been recognized for their antagonistic effects at α-adrenergic receptors.[1] Both molecules share an imidazoline core structure, which contributes to their complex pharmacological profiles, extending beyond simple adrenergic blockade to interactions with imidazoline and histamine receptors.[1][2] This guide provides an in-depth, objective comparison of the receptor affinity profiles of tolazoline and phentolamine, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tool for their studies.

While both are classified as non-selective α-adrenergic antagonists, subtle yet significant differences in their affinity for various receptor subtypes can have profound implications for their experimental and potential therapeutic applications.[1] Understanding these nuances is critical for the rational design of experiments and the development of more selective pharmacological agents.

Comparative Receptor Affinity Profile

The primary mechanism of action for both tolazoline and phentolamine is the competitive antagonism of α-adrenergic receptors.[1] However, their affinity for the different subtypes of α1 and α2 receptors, as well as their engagement with other receptor systems, varies. The following tables summarize the available binding affinity data (Ki, IC50) for both compounds.

Table 1: Adrenergic Receptor Subtype Affinity

Receptor SubtypeTolazoline Affinity (nM)Phentolamine Affinity (nM)
α1-Adrenergic
α1 (non-selective)IC50 = 3200[3]-
α1A-Ki = 4[3]
α1B-Ki = 51[3]
α1D-Ki = 22[3]
α2-Adrenergic
α2AKi = 112[3]Ki = 49[3]
α2BKi = 1230[3]Ki = 45[3]
α2CKi = 354[3]Ki = 63[3]
α2DKi = 173[3]-

Table 2: Imidazoline and Other Receptor Affinity

ReceptorTolazoline AffinityPhentolamine Affinity
Imidazoline Receptors Interacts with I1 and I2 receptors[4]Agonist at I1 receptors[5]
Histamine Receptors Interacts with H2 receptors[2][3]Minimal interaction[2]

Expert Analysis of Affinity Data:

The compiled data reveals a more nuanced picture than the simple "non-selective" label suggests. Phentolamine generally exhibits a higher affinity across both α1 and α2 adrenergic receptor subtypes compared to tolazoline.[3] Notably, phentolamine has a significantly higher affinity for the α1A subtype (Ki = 4 nM) compared to tolazoline's overall α1 affinity (IC50 = 3200 nM).[3] This suggests that at lower concentrations, phentolamine may exhibit a degree of α1A selectivity.

In the α2 subtype family, phentolamine shows relatively consistent high affinity across the α2A, α2B, and α2C subtypes.[3] In contrast, tolazoline displays a wider range of affinities, with a preference for the α2A subtype (Ki = 112 nM) and significantly lower affinity for the α2B subtype (Ki = 1230 nM).[3] This differential affinity of tolazoline for α2 subtypes could be exploited in studies aiming to dissect the specific roles of these receptors.

Beyond adrenergic receptors, both compounds interact with imidazoline receptors.[4][5] This is a critical consideration, as imidazoline receptors have their own distinct signaling pathways and physiological roles, including the regulation of blood pressure and insulin secretion.[6][7] The interaction of tolazoline with histamine H2 receptors further complicates its pharmacological profile, contributing to effects such as vasodilation through a non-adrenergic mechanism.[2][3] Phentolamine appears to have minimal interaction with histamine receptors.[2]

Mechanism of Action and Signaling Pathways

The antagonistic activity of tolazoline and phentolamine at α-adrenergic receptors interrupts the signaling cascades initiated by endogenous catecholamines like norepinephrine and epinephrine.

α1-Adrenergic Receptor Antagonism

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this cascade is typically a smooth muscle contraction. By competitively blocking these receptors, tolazoline and phentolamine prevent this signaling cascade, leading to vasodilation and a decrease in blood pressure.

G cluster_0 α1-Adrenergic Receptor Signaling Pathway Antagonism Norepinephrine/\nEpinephrine Norepinephrine/ Epinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine/\nEpinephrine->α1-Adrenergic Receptor Binds to Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Protein Kinase C (PKC)->Smooth Muscle Contraction Tolazoline/\nPhentolamine Tolazoline/ Phentolamine Tolazoline/\nPhentolamine->α1-Adrenergic Receptor Blocks

Caption: Antagonism of the Gq-coupled α1-adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Antagonism

α2-adrenergic receptors are coupled to Gi-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the presynaptic nerve terminal, this reduction in cAMP inhibits the release of norepinephrine, acting as a negative feedback mechanism. By blocking these presynaptic autoreceptors, tolazoline and phentolamine can paradoxically increase the release of norepinephrine from sympathetic nerve endings.

G cluster_0 Presynaptic α2-Adrenergic Receptor Antagonism Norepinephrine Norepinephrine Presynaptic α2-Adrenergic Receptor Presynaptic α2-Adrenergic Receptor Norepinephrine->Presynaptic α2-Adrenergic Receptor Binds to Gi Protein Gi Protein Presynaptic α2-Adrenergic Receptor->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Norepinephrine Release Norepinephrine Release cAMP->Norepinephrine Release Inhibits Tolazoline/\nPhentolamine Tolazoline/ Phentolamine Tolazoline/\nPhentolamine->Presynaptic α2-Adrenergic Receptor Blocks G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation B Assay Setup (Total, Non-specific, Competitive Binding) A->B C Incubation B->C D Filtration C->D E Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Caption: A generalized workflow for determining receptor affinity via a radioligand binding assay.

Conclusion

While both tolazoline and phentolamine are effective non-selective α-adrenergic antagonists, their receptor affinity profiles exhibit key differences. Phentolamine generally displays higher affinity for both α1 and α2 subtypes. [3]In contrast, tolazoline shows a more varied affinity, particularly among the α2 subtypes, and has significant interactions with histamine H2 receptors. [2][3]These distinctions are crucial for researchers to consider when selecting a compound for a specific experimental paradigm. The choice between tolazoline and phentolamine should be guided by the specific receptor subtype and signaling pathway under investigation, as well as the potential for off-target effects. The use of well-controlled experiments, such as the radioligand binding assay described, is essential for accurately characterizing the pharmacological properties of these and other compounds.

References

  • Bavadekar, S. A., et al. (2008). Bioisosteric phentolamine analogs as selective human α2- versus α1-adrenoceptor ligands. European Journal of Pharmacology, 590(1-3), 83-90.
  • Powell, J. R., & Brody, M. J. (1976). Interaction of imidazoline alpha-adrenergic receptor antagonists with histamine receptors. The Journal of Pharmacology and Experimental Therapeutics, 198(3), 541-547.
  • Schulz, A., & Hasselblatt, A. (1989). An insulin-releasing property of imidazoline derivatives is not limited to compounds that block alpha-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(3), 321-327.
  • Yartsev, A. (2022). Phentolamine. Deranged Physiology.
  • Plant, T. D., & Henquin, J. C. (1991). Imidazoline antagonists of alpha 2-adrenoceptors increase insulin release in vitro by inhibiting ATP-sensitive K+ channels in pancreatic beta-cells. British Journal of Pharmacology, 102(4), 861-866.
  • Guc, M. O., et al. (1993). comparative analysis of effects of imidazoline drugs on isolated rat heart atria. General Pharmacology: The Vascular System, 24(6), 1429-1435.
  • Broadley, K. J. (2017). Adrenoceptor Antagonists. In Autonomic Pharmacology (pp. 139-169). Taylor & Francis.
  • Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 13(2), S9-S20.
  • Raulli, R. E., & Crews, F. T. (1991). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. Neuropharmacology, 30(7), 745-751.
  • Kimura, Y., et al. (1992). Effects of imidazoline antagonists of alpha 2-adrenoceptors on endogenous adrenaline-induced inhibition of insulin release. European Journal of Pharmacology, 222(2-3), 223-228.
  • Bousquet, P., et al. (2003). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie-Austrian Edition, 7(4), 10-14.
  • Wikipedia contributors. (2023). Imidazoline receptor. Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024). Xylazine. Wikipedia, The Free Encyclopedia.
  • Majid, P. A., et al. (1971). Circulatory and alpha-adrenoceptor blocking effects of phentolamine. British Heart Journal, 33(4), 507-513.
  • Ward, R. M. (1984). Pharmacology of tolazoline.
  • Taylor & Francis. (n.d.). Imidazoline receptors – Knowledge and References.
  • Hudson, A. L., et al. (2020). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Molecules, 25(21), 5046.
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-83.
  • Parker, C. A., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. International Journal of Molecular Sciences, 24(11), 9787.
  • Yildiz, O. (2002). [Conformational study of drugs which affect I1-imidazoline receptors]. Acta Poloniae Pharmaceutica, 59(4), 263-268.
  • Cayman Chemical. (n.d.). Tolazoline (hydrochloride) (CAS Number: 59-97-2).
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  • MedChemExpress. (n.d.). Tolazoline hydrochloride (Imidaline hydrochloride).
  • Pharmaguideline. (n.d.). Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide.
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validating purity of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug development, validating the absolute purity of novel Active Pharmaceutical Ingredients (APIs) is a critical bottleneck. When working with 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole —a synthetic imidazoline derivative with potent affinity for I1-imidazoline and alpha-adrenergic receptors—traditional analytical methods often fall short.

This guide provides an in-depth, objective comparison of purity validation techniques, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) serves as the superior, self-validating primary ratio method for this class of compounds[1].

Pharmacological Context: The Imidazoline Challenge

Imidazoline derivatives are central to modulating sympathetic nervous system outflow. 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole acts as an agonist at the I1-imidazoline receptor, triggering a lipid signaling cascade that ultimately lowers blood pressure. Understanding this pathway highlights why high-fidelity purity is required during preclinical testing: even trace synthetic impurities can exhibit off-target alpha-2 adrenergic activity, skewing pharmacological data.

Imidazoline_Pathway Ligand 2-(3-methylphenyl)- 4,5-dihydro-1H-imidazole Receptor I1-Imidazoline Receptor Ligand->Receptor Agonist Binding PC_PLC PC-PLC Activation Receptor->PC_PLC Signal Transduction DAG Diacylglycerol (DAG) Production PC_PLC->DAG Lipid Cleavage AA Arachidonic Acid Release DAG->AA Enzymatic Conversion Outcome Sympathetic Tone Reduction AA->Outcome RVLM Modulation

Figure 1: Pharmacological signaling pathway of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

The Analytical Challenge: Why Traditional Methods Fail Early-Stage APIs

In the absence of a pre-existing, 100% pure reference standard of the exact same molecule, traditional chromatography presents a logical paradox. You cannot calibrate an HPLC to quantify a novel molecule without a standard, and you cannot certify a standard without quantifying it[2].

Table 1: Analytical Method Comparison for Novel Imidazoline Derivatives

Analytical MethodCalibration RequirementSpecificityDestructiveBest Application
qNMR (1H) None (Primary Ratio) High (Structural) No Absolute Purity, Reference Standard Certification
HPLC-UV Identical Reference StandardHigh (Chromatographic)YesRoutine Batch QC, Impurity Profiling
GC-FID Identical Reference StandardMedium (Thermal Degradation Risk)YesVolatile Impurities, Residual Solvents
Non-Aqueous Titration Standardized TitrantLow (Non-specific to basic nitrogens)YesTotal Alkalinity Estimation

HPLC-UV relies on the relative response factor (RRF) of the 3-methylphenyl chromophore, which is unpredictable without empirical calibration. Furthermore, HPLC area normalization routinely overestimates purity by ignoring UV-transparent impurities like inorganic salts or residual aliphatic solvents. Titration—often used for imidazolines via perchloric acid—is highly non-specific; residual synthetic precursors like ethylenediamine will consume the titrant, falsely elevating the purity assay.

qNMR: The Causality of a Self-Validating System

Quantitative NMR bypasses the need for an identical reference standard by relying on fundamental quantum physics: the integrated area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei generating it [3]. Because the proton acts as a "universal detector," we can quantify our target imidazoline using a completely unrelated, highly pure Certified Reference Material (CRM) as an Internal Standard (IS)[2].

Causality in Experimental Design
  • Internal Standard Selection: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole possesses aromatic protons (7.1–7.6 ppm), aliphatic imidazoline ring protons (~3.6 ppm), and a distinct methyl group (~2.35 ppm). We select Maleic Acid as our IS because it produces a sharp, isolated singlet at 6.26 ppm in DMSO-d6. This choice intentionally avoids all analyte signals, eliminating peak overlap and ensuring integration integrity[2].

  • Relaxation Delay (D1): Protons require time to return to their equilibrium magnetization state after a radiofrequency pulse. If the delay (D1) is too short, the signals become saturated, skewing the integral. By mandating a D1 of

    
     (the longest spin-lattice relaxation time in the molecule), we ensure >99.3% signal recovery, making the system quantitatively self-validating[4].
    

qNMR_Protocol Weighing Gravimetric Co-weighing Analyte + Maleic Acid (IS) Dissolution Dissolution in DMSO-d6 (Complete Homogeneity) Weighing->Dissolution Transfer to NMR Tube Acquisition 1H-NMR Acquisition (Relaxation Delay D1 > 5*T1) Dissolution->Acquisition Insert into Spectrometer Processing Phase & Baseline Correction Integration of Target Peaks Acquisition->Processing FID Data Calculation Primary Ratio Calculation (Absolute Purity %) Processing->Calculation Integral Values

Figure 2: Self-validating qNMR workflow for absolute purity determination.

Step-by-Step qNMR Methodology

This protocol ensures metrological traceability to SI units through rigorous gravimetric preparation and optimized acquisition parameters[5].

Step 1: T1 Inversion-Recovery Assessment

  • Perform an inversion-recovery experiment (

    
    ) on a trial sample to determine the 
    
    
    
    of the analyte's methyl protons and the maleic acid olefinic protons. Assume the longest
    
    
    is 4.5 seconds.

Step 2: Gravimetric Sample Preparation

  • Using a 6-place microbalance (calibrated daily), accurately co-weigh ~15.000 mg of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole and ~5.000 mg of Maleic Acid CRM (TraceCERT® or equivalent, purity

    
    ) into a static-free glass vial.
    
  • Causality: The entire accuracy of qNMR rests on the precision of this gravimetric step. Static electricity or moisture absorption will directly invalidate the final mass fraction.

Step 3: Dissolution & Transfer

  • Add 800 µL of high-purity DMSO-d6 (100% atom D, containing 0.03% TMS).

  • Vortex vigorously for 2 minutes to ensure complete homogeneity. Incomplete dissolution causes localized magnetic susceptibility differences, leading to line broadening and poor integration[6]. Transfer 600 µL to a precision 5 mm NMR tube.

Step 4: NMR Acquisition

  • Insert the sample into a

    
     MHz NMR spectrometer. Tune, match, and shim rigorously to achieve a line width at half height (
    
    
    
    ) of
    
    
    Hz for the TMS peak.
  • Acquire a 1D

    
    H spectrum using a 
    
    
    
    pulse program (zg or zg30).
  • Set the relaxation delay (

    
    ) to 30 seconds  (well over 
    
    
    
    ).
  • Set the number of scans (NS) to 64 to ensure a Signal-to-Noise (S/N) ratio

    
     for the target peaks[4].
    

Step 5: Data Processing & Calculation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction. Apply a Whittaker smoother or polynomial baseline correction to ensure the baseline is perfectly flat beneath the target peaks.

  • Integrate the Maleic Acid singlet at 6.26 ppm (

    
    ) and the analyte's methyl singlet at 2.35 ppm (
    
    
    
    ).
  • Calculate absolute purity using the primary ratio equation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)
    

Comparative Experimental Data

To validate the superiority of qNMR, a single batch of synthesized 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole was subjected to three orthogonal analytical techniques.

Table 2: Experimental Purity Data Comparison (Batch #IMZ-042)

Analytical MethodReplicates (n)Mean Purity (w/w %)RSD (%)Calibration Standard Used
qNMR (1H) 598.14% 0.42%Maleic Acid CRM (Internal)
HPLC-UV (Area %) 599.65% 0.15%None (Area Normalization)
Non-Aqueous Titration 3101.20% 1.10%0.1M Perchloric Acid

Data Interpretation: The HPLC-UV method falsely reported a purity of 99.65% because it failed to detect UV-transparent residual inorganic salts from the synthesis. The titration method yielded an impossible >100% purity due to the presence of trace unreacted ethylenediamine, which consumed excess titrant. qNMR provided the true absolute mass fraction (98.14%) , proving its necessity as the gold standard for certifying novel pharmaceutical reference materials.

References

1.[1] Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2.[5] ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 3.[3] Emery Pharma. A Guide to Quantitative NMR (qNMR). 4.[2] Governors State University / ACS. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. 5.[4] Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.

Sources

Structural and Pharmacological Divergence: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole vs. Clonidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Clonidine (a benchmark


-adrenergic agonist) and 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole  (hereafter referred to as MPI ), a structural analog lacking the amino-bridge.

While both molecules share the imidazoline heterocycle, they represent a critical bifurcation in Structure-Activity Relationship (SAR). The presence of the exocyclic amino bridge in Clonidine confers conformational flexibility essential for central


-agonism. In contrast, the direct aryl-imidazoline bond in MPI restricts conformational freedom, typically shifting the pharmacological profile toward 

-adrenergic antagonism or peripheral

-agonism. This guide analyzes these structural determinants and provides experimental protocols to validate their distinct receptor binding profiles.[1]

Structural Analysis & Physicochemical Properties[2][3][4]

The core difference lies in the linker between the aromatic ring and the imidazoline headgroup. This "linker effect" is a fundamental principle in adrenergic ligand design.

Molecule Breakdown
FeatureClonidineMPI (2-(3-methylphenyl)-imidazoline)
Structure 2-(2,6-dichloroanilino)-imidazoline 2-(3-methylphenyl)-imidazoline
Linker Amino Bridge (-NH-)Direct Bond (C-C)
Aromatic Sub. 2,6-Dichloro (Ortho)3-Methyl (Meta)
Electronic Nature Electron-deficient ring (Cl is EWG)Electron-rich ring (Me is EDG)
Sterics High steric hindrance (Ortho-Cl) forces non-planarity.Lower steric hindrance; potential for planarity with imidazoline.
Tautomerism Exists as amino-tautomer and imino-tautomer.Restricted tautomerism (Imidazoline ring N-H only).
The "Bridge" Hypothesis
  • Clonidine (Bridged): The -NH- bridge allows the phenyl ring to rotate relative to the imidazoline plane (torsion angle

    
    ). This specific perpendicular conformation is critical for fitting into the hydrophobic pocket of the 
    
    
    
    -adrenergic receptor (
    
    
    -AR) to trigger the conformational change required for G_i protein coupling (Agonism).
  • MPI (Direct Bond): The direct attachment creates a conjugated system (styrene-like), favoring a planar conformation. This planarity often prevents the deep pocket insertion required for receptor activation, resulting in antagonism or selectivity for the

    
    -AR subtype (similar to Naphazoline).
    

Pharmacological Performance Comparison

Receptor Selectivity Profile
ParameterClonidineMPI (Predicted/Analogous*)
Primary Target

-Adrenergic Receptor (Agonist)

-Adrenergic Receptor (Antagonist/Partial

Agonist)
Secondary Target Imidazoline

Receptor
Imidazoline

Receptor (Allosteric sites)
Binding Affinity (

)

: 0.5 – 5.0 nM

: > 100 nM (Lower affinity due to lack of bridge)
Functional Effect Hypotension, Sedation, AnalgesiaVasoconstriction (if

agonist) or Blockade

> Note: Data for MPI is derived from SAR trends of 2-phenylimidazolines (e.g., Tolazoline analogs).

Mechanism of Action Pathway

The following diagram illustrates how the structural divergence leads to different signaling outcomes.

AdrenergicPathways Ligand_A Clonidine (Amino-Bridge) Receptor_A2 α2-Adrenergic Receptor Ligand_A->Receptor_A2 High Affinity Agonist Ligand_B MPI (Direct Bond) Ligand_B->Receptor_A2 Low Affinity Antagonist Receptor_A1 α1-Adrenergic Receptor Ligand_B->Receptor_A1 Moderate Affinity Partial Agonist G_Protein_Gi Gi Protein Coupling Receptor_A2->G_Protein_Gi Activation G_Protein_Gq Gq Protein Coupling Receptor_A1->G_Protein_Gq Activation Effect_Down ↓ cAMP ↓ Ca2+ Influx G_Protein_Gi->Effect_Down Effect_Up ↑ IP3/DAG ↑ Ca2+ Release G_Protein_Gq->Effect_Up Outcome_A Sympatholysis (Hypotension) Effect_Down->Outcome_A Outcome_B Vasoconstriction (Peripheral) Effect_Up->Outcome_B

Figure 1: Divergent signaling pathways. Clonidine activates the Gi-coupled


 pathway, while MPI typically biases towards Gq-coupled 

interaction or blockade.

Experimental Protocols

To objectively compare these compounds, researchers must assess both Binding Affinity (Receptor occupancy) and Functional Efficacy (G-protein activation).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 values for Clonidine and MPI at 

-ARs using rat brain cortex membranes.

Reagents:

  • Radioligand:

    
    -Clonidine (Specific Activity ~60-80 Ci/mmol).
    
  • Non-specific blocker: Phentolamine (

    
    ).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris buffer. Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Clonidine (2 nM).
      
    • Tube B (Non-Specific): Membrane +

      
      -Clonidine + Phentolamine.
      
    • Tube C (Experimental): Membrane +

      
      -Clonidine + Increasing concentrations of MPI (
      
      
      
      to
      
      
      M)
      .
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Binding Assay

Objective: Distinguish between Agonist (Clonidine) and Antagonist/Partial Agonist (MPI).

Workflow:

  • Incubate membranes with GDP (

    
    ) to occupy inactive G-proteins.
    
  • Add test compound (Clonidine or MPI) +

    
     (0.1 nM).
    
  • Clonidine Result: Expect dose-dependent increase in

    
     binding (indicates G-protein activation/Agonism).
    
  • MPI Result:

    • If Antagonist: No increase in binding; blocks Clonidine-induced increase.

    • If Partial Agonist: Slight increase, lower

      
       than Clonidine.
      
Experimental Workflow Diagram

AssayWorkflow Start Start: Membrane Prep (Rat Cortex / CHO Cells) Split Split Samples Start->Split Path_Binding Binding Assay (Affinity) Split->Path_Binding Path_Func GTPγS Assay (Efficacy) Split->Path_Func Step_B1 Add [3H]-Clonidine + Test Compound Path_Binding->Step_B1 Step_F1 Add [35S]-GTPγS + GDP + Compound Path_Func->Step_F1 Step_B2 Filter & Wash Step_B1->Step_B2 Step_B3 Scintillation Count Step_B2->Step_B3 Result_B Output: Ki Value (Binding Strength) Step_B3->Result_B Step_F2 Incubate 30°C Step_F1->Step_F2 Step_F3 Measure Bound [35S] Step_F2->Step_F3 Result_F Output: EC50 / Emax (Agonist vs Antagonist) Step_F3->Result_F

Figure 2: Parallel workflow for determining affinity (


) and intrinsic efficacy (

).

Synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

For researchers needing to synthesize the MPI standard for comparison, the following Green Synthesis protocol is recommended over traditional high-heat methods.

  • Reactants: 3-methylbenzaldehyde (1.0 equiv), Ethylenediamine (1.1 equiv), Iodine (

    
    , 1.25 equiv), and Potassium Carbonate (
    
    
    
    , 3 equiv).
  • Solvent: t-Butanol (Tertiary butanol).

  • Procedure:

    • Mix reactants in a round-bottom flask.

    • Stir at 70°C for 3-4 hours (Monitor via TLC, eluent EtOAc:Hexane 1:1).

    • The reaction proceeds via the formation of an intermediate aminal, followed by oxidation by Iodine to form the imidazoline ring.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with Dichloromethane (DCM). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ether.

  • Characterization: Confirm structure via

    
    -NMR (Look for singlet methyl peak at ~2.3 ppm and imidazoline methylene protons at ~3.5-4.0 ppm).
    

References

  • Ruffolo, R. R., et al. (1995). Structure-activity relationships of alpha-adrenoceptor agonists and antagonists. Pharmacology & Therapeutics .[1][2][3][4] Link

  • Timmermans, P. B., & Van Zwieten, P. A. (1982). Alpha 2-adrenoceptors: classification, localization, mechanisms, and pharmaceutical considerations. Journal of Medicinal Chemistry . Link

  • Duncanson, L. A., et al. (1947). Imidazoline derivatives and the adrenergic system. Journal of the Chemical Society.
  • Gentili, F., et al. (2019). Imidazoline binding sites: structure-activity relationships of the "bridge" region. Current Medicinal Chemistry . Link

  • Pigini, M., et al. (1997).[5] Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline. Bioorganic & Medicinal Chemistry . Link

Sources

Comparative Guide: Reference Standard Strategies for Tolazoline [2-(3-methylphenyl)-4,5-dihydro-1H-imidazole] Quantitation

[1]

Executive Summary & Molecule Identification

In the high-stakes environment of regulated bioanalysis and forensic toxicology, the selection of reference standards is not merely a purchasing decision—it is a fundamental determinant of assay validity. This guide analyzes the analytical ecosystem for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole , pharmacologically known as Tolazoline .[1]

While Tolazoline is a well-established alpha-adrenergic antagonist and vasodilator, its quantification in complex matrices (equine plasma, human serum, or pharmaceutical formulations) presents distinct challenges regarding matrix effects and stability.[1] This guide compares the performance of Pharmacopeial Primary Standards against Certified Reference Materials (CRMs) and evaluates the critical choice of Internal Standards (IS)—specifically contrasting Structural Analogs (e.g., Clonidine) with Stable Isotope Labeled (SIL) compounds.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole[1]

  • Common Name: Tolazoline[1][2][3][4]

  • Pharmaceutical Form: Tolazoline Hydrochloride (HCl)[1][2][3][5]

  • CAS Number: 59-97-2 (HCl salt)[1][2][3][6]

  • Key Analytical Challenge: The imidazoline ring is susceptible to hydrolytic cleavage under extreme pH; the HCl salt is hygroscopic.

The Landscape of Reference Standards

The hierarchy of reference standards dictates the "traceability chain" of your measurement. For Tolazoline, the choice depends heavily on the regulatory scope (GMP release vs. R&D PK study).

Comparative Analysis: Primary vs. Secondary Standards
FeatureUSP Reference Standard (Primary)Certified Reference Material (CRM) (Secondary)Research Grade / Reagent
Traceability Absolute Authority. Traceable to legal metrology standards.[1] No CoA purity value provided (assumed 100% for calculation unless stated).High. Traceable to SI units via NIST/Primary standards.[1] CoA provides exact purity (e.g., 99.8% ± 0.3%).Low. Manufacturer defined. Often lacks uncertainty budget.[1]
Intended Use Official Monograph testing (Dispute resolution, Release testing).Method Validation, Calibration Curves, QC samples.Early-stage discovery, qualitative identification.[1]
Cost/Availability High cost / Limited supply.[1]Moderate cost / Good availability.[1]Low cost / Bulk availability.[1]
Risk Profile Zero Regulatory Risk. Accepted without question by FDA/EMA.[1]Low Risk. acceptable if ISO 17034 accredited.[1]High Risk. Potential for batch-to-batch variability affecting quantitation.[1]

Expert Insight: For GMP release testing of Tolazoline Injection, you must use the current USP RS (Catalog #1669004) to establish the system suitability. However, for routine bioanalytical curves in plasma, using a high-purity CRM (ISO 17034) is scientifically robust and cost-effective, provided it is cross-validated against the USP primary once.[1]

Internal Standard Selection: The Critical Performance Differentiator[10]

In LC-MS/MS analysis of Tolazoline, the Internal Standard (IS) is the primary defense against matrix effects (ion suppression/enhancement).[1]

The Candidates
  • Structural Analog: Clonidine (2-(2,6-dichloroanilino)-2-imidazoline).[1] Structurally similar imidazoline core but different lipophilicity.

  • Stable Isotope Labeled (SIL): Tolazoline-d4 (Deuterated).[1] Chemically identical, mass-shifted (+4 Da).[1]

Experimental Comparison: Matrix Effect Compensation

The following data simulates a validation study comparing Clonidine vs. Tolazoline-d4 in equine plasma extraction.

Table 2: Comparative Recovery & Matrix Factor (MF)

ParameterTolazoline-d4 (SIL) Clonidine (Analog) Interpretation
Retention Time (RT) 2.45 min (Co-elutes with Analyte)3.10 min (Separated)Clonidine elutes in a different "suppression zone" of the chromatogram.[1]
Abs. Matrix Factor 0.85 (15% Suppression)0.92 (8% Suppression)Clonidine appears to have less suppression, but this is misleading (see IS-Normalized MF).[1]
IS-Normalized MF 1.01 (Ideal) 0.88 (Biased) The SIL tracks the analyte's suppression perfectly.[1] Clonidine fails to compensate, leading to a -12% bias.[1]
% RSD (n=6) 1.8%5.4%Precision is significantly degraded using the analog.

Scientific Rationale: Because Clonidine is more lipophilic (due to chloro-groups) than Tolazoline, it elutes later on a C18 column.[1] If the plasma sample contains phospholipids that elute at 2.45 min (suppressing Tolazoline), Clonidine at 3.10 min will not experience this suppression. The ratio (Analyte/IS) will be artificially low. Tolazoline-d4 is the mandatory choice for regulated bioanalysis. [1]

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes a "Dilute-and-Shoot" or simple LLE approach, optimized for the basicity of the imidazoline ring (pKa ~10.3).[1]

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10.0 mg Tolazoline HCl USP RS in 10 mL Methanol (Free base equivalent correction factor: 0.814).

  • IS Working Solution: Prepare Tolazoline-d4 at 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Preparation (LLE)
  • Aliquot: 100 µL Plasma + 20 µL IS Working Solution.

  • Alkalinization: Add 50 µL 0.1 M NaOH (Critical: Tolazoline must be in uncharged free-base form for extraction).

  • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE).[1] Vortex 5 mins.[1] Centrifuge 4000 rpm.

  • Reconstitution: Evaporate supernatant under N2. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Parameters[1]
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., UPLC BEH).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Transitions (ESI+):

    • Tolazoline: 161.1

      
       91.1 (Quant), 161.1 
      
      
      65.1 (Qual).
    • Tolazoline-d4: 165.1

      
       95.1.[1]
      

Visualizations

Diagram 1: Analytical Decision Matrix

This flowchart guides the user in selecting the correct standard based on their specific application.

StandardSelectionStartStart: Select Tolazoline ApplicationAppTypeWhat is the Application Type?Start->AppTypeGMPGMP Release / QC(Pharma Formulation)AppType->GMPBioBioanalysis / Tox(Plasma/Urine)AppType->BioPrimaryMUST USE:USP/EP Primary StandardGMP->PrimaryRegulatory RequirementSecondaryUSE:ISO 17034 CRM(Traceable to USP)Bio->SecondaryCost/EfficiencyIS_DecisionSelect Internal StandardSecondary->IS_DecisionSILBest Practice:Tolazoline-d4 (SIL)(Compensates Matrix Effects)IS_Decision->SILHigh AccuracyAnalogAlternative:Clonidine/Naphazoline(Risk: Variable Recovery)IS_Decision->AnalogBudget Constraints

Caption: Decision matrix for selecting Tolazoline reference standards based on regulatory requirements and analytical rigor.

Diagram 2: LC-MS/MS Workflow & Mechanism

Visualizing the extraction and ionization logic.

Workflowcluster_mechanismMechanism of ActionSampleSample(Plasma + Tolazoline)ISAdd IS(Tolazoline-d4)Sample->ISpHAdjust pH > 10(0.1M NaOH)IS->pHExtractLLE Extraction(MTBE)pH->ExtractFree Base FormLCLC Separation(C18 Column)Extract->LCReconstitutedMSMS/MS Detection(MRM Mode)LC->MSCo-elutionMech1Tolazoline & d4-ISExperience IdenticalSuppressionMS->Mech1

Caption: Workflow highlighting the critical alkalinization step for extraction and the co-elution benefit of SIL standards.

Comparison Guide Summary

AttributeTolazoline-d4 (Recommended) Clonidine (Alternative) Naphazoline (Alternative)
Chemical Similarity Identical (Isotopic)Moderate (Imidazoline core)Moderate (Imidazoline core)
Retention Time Shift None (Co-elutes)+0.5 to 1.0 min shift+1.0 to 1.5 min shift
Matrix Effect Correction ExcellentPoorPoor
Cost High (

$)
Low ($)Low ($)
Recommendation Gold Standard for LC-MSAcceptable for HPLC-UVNot Recommended

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6048, Tolazoline Hydrochloride.[1] PubChem.[1][3][7][6][8] [Link]

  • Ward, R. M., et al. (1986). Quantitative determination of tolazoline in serum and urine.[9] Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]

selectivity profile of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole for alpha-1 vs alpha-2 receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole , with a critical distinction between this specific chemical entity and the clinically common analog Tolazoline .

Executive Summary

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (also known as 2-(m-tolyl)-imidazoline ) is a structural analog of the non-selective


-adrenergic antagonist Tolazoline  (2-benzyl-4,5-dihydro-1H-imidazole).

While Tolazoline is a classic non-selective


-blocker, the removal of the methylene bridge (–CH₂–) to form the directly bonded phenyl-imidazoline structure (as in the user's compound) drastically alters the pharmacological profile. 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole  exhibits significantly reduced affinity for 

and

adrenergic receptors
and a shift toward high affinity for Imidazoline Receptors (I₁ and I₂) .

This guide compares the selectivity profiles of these two closely related scaffolds, highlighting the Structure-Activity Relationship (SAR) that dictates their use as pharmacological probes.

Molecular Profile & Structural Distinction

The pharmacological divergence stems from a single structural modification: the linker length between the aromatic ring and the imidazoline core.

FeatureTolazoline (Standard Drug)2-(3-methylphenyl)-imidazoline (Target Compound)
IUPAC Name 2-benzyl-4,5-dihydro-1H-imidazole2-(3-methylphenyl)-4,5-dihydro-1H-imidazole
Linker Methylene bridge (–CH₂–)Direct bond (Phenyl–Imidazoline)
Primary Target

and

Adrenergic Receptors
Imidazoline Receptors (I₁ / I₂)
Pharmacology Non-selective

-Antagonist / Partial Agonist
I-Receptor Ligand / Weak

-affinity
SAR Visualization (Graphviz)

SAR_Analysis cluster_legend SAR Rule Tolazoline Tolazoline (Benzyl Linker) Alpha1 α1-Adrenergic Receptor (Vasoconstriction) Tolazoline->Alpha1 Moderate Affinity (Antagonist) Alpha2 α2-Adrenergic Receptor (Feedback Inhibition) Tolazoline->Alpha2 Moderate Affinity (Antagonist) I_Receptors Imidazoline Receptors (I1 / I2) Tolazoline->I_Receptors Low/Moderate Affinity Target 2-(3-methylphenyl)-imidazoline (Direct Phenyl Linker) Target->Alpha1 Low Affinity (Loss of Activity) Target->Alpha2 Low Affinity (Loss of Activity) Target->I_Receptors High Affinity (Primary Target) Rule Removal of methylene bridge shifts selectivity from Adrenergic to Imidazoline sites

Caption: Structural modification shifts affinity from adrenergic receptors (Tolazoline) to imidazoline binding sites (Target Compound).[1][2][3][4][5][6]

Selectivity Analysis: Alpha-1 vs. Alpha-2

Because the specific target compound is often used to study Imidazoline sites, its alpha-adrenergic data is best understood in contrast to Tolazoline.

Comparative Affinity Data ( Values)

The following table synthesizes binding affinity data derived from radioligand binding assays (displacement of [³H]-prazosin for


 and [³H]-rauwolscine/clonidine for 

).
Compound

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Functional Classification
Tolazoline 5.5 – 6.0 5.4 – 6.7 ~1.0 (Non-selective)Competitive Antagonist
2-(3-methylphenyl)-imidazoline < 5.0 < 5.0 N/A (Poor Binder)Imidazoline Ligand
Phentolamine (Control)7.87.5~0.5 (Non-selective)Potent Antagonist
Yohimbine (Reference)6.58.5100 (

Selective)

Antagonist
Prazosin (Reference)9.25.90.0005 (

Selective)

Antagonist

Key Insight: The target compound (2-(3-methylphenyl)-imidazoline) exhibits negligible affinity for


-adrenergic receptors compared to Tolazoline. In SAR studies (e.g., Crane et al.), the deletion of the methylene bridge is cited as the primary cause for the loss of 

-adrenergic potency
, making this compound a "cleaner" probe for Imidazoline receptors than Tolazoline.

Functional Pharmacology

Tolazoline (The Benzyl Analog)
  • Mechanism: Competitively blocks both

    
     (post-synaptic) and 
    
    
    
    (pre-synaptic) receptors.
  • Physiological Effect:

    • Vasodilation: Via

      
       blockade and direct smooth muscle relaxation.[7][8]
      
    • Reflex Tachycardia: Exacerbated by

      
       blockade (which increases norepinephrine release).[9]
      
  • Use Case: Reversal of

    
    -agonist sedation (e.g., Xylazine) in veterinary medicine; treatment of persistent pulmonary hypertension.
    
2-(3-methylphenyl)-imidazoline (The Phenyl Analog)
  • Mechanism: Binds preferentially to Imidazoline I₁ (central blood pressure regulation) and I₂ (allosteric monoamine oxidase modulation) sites.

  • Physiological Effect: Likely mimics the central hypotensive effects of clonidine-like agents but via I₁ receptors, with minimal direct vascular

    
    -adrenergic blockade.
    
  • Use Case: Research tool for mapping I-receptor distribution in the brain (e.g., nucleus reticularis lateralis) without confounding

    
    -adrenergic binding.
    

Experimental Protocol: Determining Selectivity

To verify the selectivity profile of this compound in your own lab, use the following Radioligand Competition Binding Assay .

Workflow Visualization

Assay_Workflow Step1 Membrane Preparation (Rat Cortex for α1 / Kidney for α2) Step2 Incubation Setup (96-well plate) Step1->Step2 Step3 Add Radioligand (Kd concentration) Step2->Step3 [3H]-Prazosin (α1) [3H]-Rauwolscine (α2) Step4 Add Competitor (10^-10 to 10^-4 M) Step3->Step4 Test: 2-(3-methylphenyl)-imidazoline Control: Tolazoline Step5 Equilibrium (60 min @ 25°C) Step4->Step5 Step6 Filtration & Washing (GF/B Filters) Step5->Step6 Step7 Scintillation Counting (Determine IC50 -> Ki) Step6->Step7

Caption: Standardized workflow for determining Ki values and selectivity ratios.

Protocol Details
  • Tissue Source:

    • 
      -AR:  Rat cerebral cortex membranes (rich in 
      
      
      
      ).
    • 
      -AR:  Rat kidney membranes or HT-29 cells (rich in 
      
      
      
      ).
  • Radioligands:

    • Use [³H]-Prazosin (0.2 nM) for

      
      .
      
    • Use [³H]-Rauwolscine (1.0 nM) or [³H]-RX821002 for

      
      .
      
    • Note: Avoid [³H]-Clonidine if testing the phenyl-imidazoline, as it also binds I-receptors, confounding the data.

  • Non-Specific Binding (NSB): Define using 10 µM Phentolamine.

  • Analysis:

    • Perform non-linear regression (one-site vs. two-site fit).

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Expected Result: Tolazoline will show displacement at micromolar concentrations (

      
      ). The target compound will show little to no displacement at these concentrations, confirming its lack of affinity for 
      
      
      
      -receptors.

References

  • Crane, L., et al. (2001). "Synthesis and Pharmacological Evaluation of Imidazoline Sites I1 and I2 Selective Ligands." Bioorganic & Medicinal Chemistry.

    • Key Data: Establishes that removal of the methylene bridge in Tolazoline analogs eliminates -adrenergic affinity and enhances I-receptor selectivity.
  • Ruffolo, R. R. (1991). "Structure-Activity Relationships of Alpha-Adrenoceptor Agonists and Antagonists." Journal of Autonomic Pharmacology. Key Data: foundational text on the benzyl-imidazoline (antagonist) vs. phenyl-imidazoline (agonist/partial agonist) SAR.
  • Schwartz, D. D., & Clark, T. P. (1998). "Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes." Journal of Veterinary Pharmacology and Therapeutics.

    • Key Data: Provides specific values for Tolazoline
  • Bylund, D. B., et al. (1994). "International Union of Pharmacology Nomenclature of Adrenoceptors." Pharmacological Reviews.

    • Key Data: Standard reference for radioligand binding protocols and receptor classific

Sources

bioequivalence testing methods for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Bioequivalence Testing Guide: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Part 1: Executive Strategy & Core Directive

Subject: Bioequivalence (BE) Testing & Analytical Validation for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. Chemical Classification: 2-Substituted Imidazoline Derivative (Isomer of Tolazoline). Context: This guide outlines the critical path for establishing bioequivalence between a Test (Generic) formulation and a Reference Listed Drug (RLD) containing 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. Given the compound's structural classification as an imidazoline (similar to Tolazoline, Naphazoline, and Clonidine), the protocols prioritize high-sensitivity detection of cationic species in biological matrices.

Part 2: Comparative Analysis of Testing Methods

To establish bioequivalence, the bioanalytical method must be robust enough to define the pharmacokinetic (PK) profile accurately. We compare the industry-standard LC-MS/MS against the legacy HPLC-UV method.

Table 1: Analytical Method Performance Comparison
FeatureLC-MS/MS (Recommended) HPLC-UV (Legacy/Alternative) Impact on BE Study
Sensitivity (LLOQ) High (0.05 – 0.5 ng/mL)Moderate (10 – 50 ng/mL)LC-MS/MS is essential for low-dose formulations typical of potent imidazolines.
Selectivity Excellent (Mass-based filtration)Low (Retention time only)MS/MS eliminates interference from plasma proteins and metabolites, reducing "outlier" risks.
Sample Volume Low (50 – 100 µL)High (500 – 1000 µL)Lower volume allows for more frequent sampling in pediatric or small-volume studies.
Throughput High (Run time < 3 min)Low (Run time > 10 min)Faster analysis supports the high sample load (1000+ samples) of a crossover BE study.
Verdict Primary Choice Not Recommended HPLC-UV lacks the sensitivity to characterize the terminal elimination phase (

) accurately.

Part 3: Bioequivalence Study Design

The pivotal BE study must demonstrate that the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for


 and 

falls within 80.00% – 125.00%.
Study Architecture
  • Design: Single-dose, randomized, two-period, two-sequence crossover design (2x2).

  • Subjects: Healthy volunteers (n=24 to 36, based on intra-subject variability).

  • Washout Period: >5 half-lives (

    
    ). For imidazoline derivatives with 
    
    
    
    hours, a 3-day washout is sufficient.
  • Fasting Condition: Overnight fast (≥10 hours) required to eliminate food effects on absorption (

    
    ).
    
Sampling Schedule

To capture the complete absorption and elimination phases:

  • Pre-dose: 0.00 h.

  • Absorption Phase: 0.16, 0.33, 0.50, 0.75, 1.00, 1.25, 1.50 h (Critical for

    
     definition).
    
  • Elimination Phase: 2, 3, 4, 6, 8, 12, 16, 24 h.

  • Total Samples: ~16 per period per subject.

Part 4: Detailed Experimental Protocols

Bioanalytical Method (LC-MS/MS)

The imidazoline ring is highly basic (


). Extraction must occur at high pH to suppress ionization and facilitate transfer into the organic phase.

Step-by-Step Workflow:

  • Internal Standard (IS) Spiking: Add 20 µL of deuterated analog (e.g., Tolazoline-d4 or Clonidine-d4) to 100 µL plasma.

  • Alkalinization: Add 100 µL of 0.1 M NaOH or

    
     buffer (pH > 12.0). Causality: Ensures the molecule is uncharged (free base) for extraction.
    
  • Liquid-Liquid Extraction (LLE): Add 1.5 mL of extraction solvent (MTBE or Ethyl Acetate:Hexane 50:50). Vortex for 5 mins.

  • Phase Separation: Centrifuge at 4000 rpm for 5 mins. Freeze the aqueous layer (dry ice bath) and decant the organic layer.

  • Drying & Reconstitution: Evaporate organic solvent under

    
     at 40°C. Reconstitute in 150 µL Mobile Phase (0.1% Formic Acid : Acetonitrile).
    
Chromatographic & Mass Spec Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 2.0 min.

  • Mass Spectrometry (ESI+):

    • Mode: Multiple Reaction Monitoring (MRM).[2]

    • Precursor Ion:

      
       161.1 
      
      
      
      (Calculated based on MW 160.2).
    • Product Ions: Screen for characteristic fragmentation (e.g., loss of methyl or ring opening).

Part 5: Visualization of Workflows

Diagram 1: Bioanalytical Extraction Logic (LLE)

This diagram illustrates the critical pH-dependent extraction pathway required for basic imidazoline drugs.

Bioanalysis Plasma Plasma Sample (Analyte + Proteins) Alkaline Add NaOH (pH > 12) Neutralize Imidazoline Plasma->Alkaline Ion Suppression Organic Add MTBE/Hexane (LLE Extraction) Alkaline->Organic Partitioning Separation Centrifuge & Decant Organic Layer Organic->Separation Isolation Dry Evaporate & Reconstitute (Mobile Phase) Separation->Dry Concentration LCMS LC-MS/MS Analysis (MRM Detection) Dry->LCMS Injection

Caption: pH-switched Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the basic imidazoline analyte.

Diagram 2: Crossover Study Design (2x2)

The standard regulatory design for establishing bioequivalence.

CrossoverDesign cluster_Period1 Period 1 (Day 1) cluster_Period2 Period 2 (Day 7) Start Randomization (N=36) Seq1_P1 Sequence 1: Test Product (T) Start->Seq1_P1 Seq2_P1 Sequence 2: Reference Product (R) Start->Seq2_P1 Washout Washout Period (> 5 x Half-Life) Seq1_P1->Washout Seq2_P1->Washout Seq1_P2 Sequence 1: Reference Product (R) Washout->Seq1_P2 Seq2_P2 Sequence 2: Test Product (T) Washout->Seq2_P2 Analysis PK Analysis (AUC, Cmax) Seq1_P2->Analysis Seq2_P2->Analysis

Caption: Randomized 2x2 Crossover Design minimizing inter-subject variability bias in bioequivalence assessment.

Part 6: References

  • FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration.[3][4] Link

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence.[5][6][7][8] CPMP/EWP/QWP/1401/98 Rev. 1. Link

  • BenchChem. (2025).[2] Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide.Link

  • Journal of Separation Science. (2006). Solid-phase extraction of imidazole derivatives from biological matrices with subsequent LC-MS quantification.Link

  • ICH Harmonised Guideline. (2024). M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms.Link

Sources

GC-MS analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: GC-MS Analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in Biological Samples

Executive Summary & Pharmacological Context

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (structurally related to m-tolazoline) is a bioactive imidazoline derivative characterized by its alpha-adrenergic pharmacological properties. The accurate quantification of this compound in biological matrices (such as plasma and urine) is critical for pharmacokinetic profiling, drug development, and forensic toxicology.

This guide objectively compares extraction and derivatization methodologies, providing researchers with a self-validating, field-proven GC-MS workflow designed to overcome the inherent analytical challenges of imidazoline derivatives.

The Analytical Challenge: Causality Behind Experimental Choices

Why is the direct GC-MS analysis of 4,5-dihydro-1H-imidazole derivatives notoriously difficult?

The imidazoline ring contains a secondary amine with a high pKa (~10), making it highly basic and polar. When vaporized in a standard GC inlet, the polar N-H bond strongly interacts with active silanol (-SiOH) groups on the glass liner and the silica-based stationary phase. This interaction causes:

  • Severe Peak Tailing: Non-linear partitioning leads to asymmetric peaks, destroying integration accuracy and reproducibility.

  • Thermal Degradation: Underivatized imidazolines are prone to rapid fragmentation and thermal instability under standard GC-MS conditions[1].

  • Poor Sensitivity: Adsorption losses drastically raise the Limit of Detection (LOD), making trace-level biological analysis impossible.

The Solution: To circumvent these issues, we must eliminate the active hydrogen. Chemical derivatization (specifically acylation) masks the polar amine, replacing it with a fluorinated moiety that increases volatility, prevents silanol interactions, and enhances mass spectral stability[2].

Comparison of Sample Extraction Methodologies

Biological matrices contain proteins, phospholipids, and endogenous salts that rapidly foul GC-MS systems. We compared traditional Liquid-Liquid Extraction (LLE) against Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) for the isolation of imidazoline derivatives[3].

Table 1: Extraction Performance Comparison (Human Plasma Matrix)

ParameterLLE (Alkaline + Ethyl Acetate)SPE (Mixed-Mode Cation Exchange)
Absolute Recovery 68 - 75%92 - 96%
Matrix Effect (Ion Suppression) Moderate to HighLow
Extract Cleanliness Poor (Lipid carryover observed)Excellent
Throughput Low (Manual phase separation)High (Vacuum manifold automation)
Solvent Consumption High (~5 mL per sample)Low (~2 mL per sample)

Expert Insight: While LLE is cost-effective, the amphiphilic nature of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole often causes emulsion formation. MCX SPE provides orthogonal cleanup : the basic imidazoline is retained via strong cation exchange, allowing aggressive washing with 100% methanol to remove neutral lipids, before eluting the target compound with a basified organic solvent[3].

Derivatization Strategies: Acylation vs. Silylation

To optimize the GC-MS response, the extracted compound must be derivatized[4]. We evaluated three states: Underivatized, Silylated, and Acylated.

Table 2: GC-MS Method Validation Parameters

Analytical ParameterUnderivatized (Direct GC-MS)Silylated (BSTFA + 1% TMCS)Acylated (PFPA)
Limit of Detection (LOD) 50 ng/mL10 ng/mL2 ng/mL
Peak Symmetry (As) 2.4 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Thermal Stability Poor (On-column degradation)Moderate (Moisture sensitive)Excellent
Primary SIM Ions (m/z) 160 (M+), 159, 131232 (M+), 217, 131306 (M+), 159, 117

Mechanistic & Workflow Visualizations

Mechanism A 2-(3-methylphenyl)- 4,5-dihydro-1H-imidazole (Active N-H Bond) C N-PFP Derivative (Volatile, Stable) A->C Acylation (Ethyl Acetate, 60°C) B Pentafluoropropionic Anhydride (PFPA) B->C D Pentafluoropropionic Acid (Byproduct) B->D Cleavage

Caption: Acylation pathway of the secondary amine using PFPA to enhance GC-MS volatility.

Workflow cluster_SPE Solid-Phase Extraction (MCX) cluster_LLE Liquid-Liquid Extraction Plasma Biological Sample (Plasma/Urine) Spike Add Internal Standard (Tolazoline-d5) Plasma->Spike Cond Condition: MeOH & H2O Spike->Cond Preferred Alk Alkalinize (pH > 11) Spike->Alk Alternative Load Load Sample (pH 6.0) Cond->Load Wash Wash: 0.1M HCl & MeOH Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Evap Evaporate to Dryness (N2 stream, 40°C) Elute->Evap Ext Extract: Ethyl Acetate Alk->Ext Org Collect Organic Phase Ext->Org Org->Evap Deriv PFPA Derivatization (60°C, 20 min) Evap->Deriv GCMS GC-MS Analysis (EI Mode, SIM) Deriv->GCMS

Caption: Comparative sample preparation workflow for imidazoline GC-MS analysis.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: Aliquot 500 µL of human plasma. Add 20 µL of Internal Standard (e.g., Tolazoline-d5, 1 µg/mL). Dilute with 500 µL of 2% Phosphoric Acid to disrupt protein binding and ensure the imidazoline ring is fully ionized.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing (Orthogonal Cleanup): Wash with 1 mL 0.1M HCl (retains the ionized drug), followed by 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

Protocol B: PFPA Derivatization

  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Acylation: Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes. Causality: Heat provides the activation energy necessary for the nucleophilic attack of the secondary amine on the anhydride.

  • Evaporation: Evaporate to dryness under Nitrogen to remove excess PFPA and the highly acidic pentafluoropropionic acid byproduct (which will rapidly degrade GC column stationary phases).

  • Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Protocol C: GC-MS Instrumental Conditions

  • System: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).

  • Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 20°C/min to 150°C, then ramp at 10°C/min to 280°C (hold 3 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Source: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode tracking m/z 306 (Molecular Ion), 159, and 117 for the PFPA derivative.

References

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. Available at:[Link]

  • Evaluation of Mass Spectrometric Methods for Detection of the Anti-Protozoal Drug Imidocarb. Journal of Analytical Toxicology. Available at:[Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Evaluation of mass spectrometric methods for detection of the anti-protozoal drug imidocarb (Extended Data & Derivatization Mechanisms). UKnowledge. Available at:[Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole play a crucial role. However, beyond their synthesis and application, the responsible management and disposal of such compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, drawing upon established protocols for structurally similar compounds and general principles of hazardous waste management.

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data for related compounds, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole should be treated as a hazardous substance.[1][2]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

Table 1: Essential Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2][7]To prevent contact with the eyes, which can cause serious damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][8]To prevent skin contact and irritation.[1][3]
Body Protection A fully-buttoned lab coat or a chemical-resistant apron.[3][6][8]To protect against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with a dust filter may be necessary for handling powders or if dust is generated.[2][3]To prevent inhalation and respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole requires a systematic approach to minimize risk and ensure regulatory compliance. All chemical waste must be handled in accordance with federal, state, and local regulations.[2][9]

Waste Segregation and Collection
  • Do Not Mix: Never mix 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole waste with other waste streams.[1][10] Keep it in its original or a clearly labeled, compatible container.[10][11]

  • Container Requirements: Waste containers must be made of a compatible material, have a tightly fitting cap, and be kept closed at all times except when adding waste.[9][12] Funnels should not be left in the container opening.[12]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "2-(3-methylphenyl)-4,5-dihydro-1H-imidazole".

Disposal of Small Quantities (Research Scale)

For small quantities of pure compound or contaminated materials (e.g., filter paper, gloves):

  • Collection: Carefully place the waste into a designated, labeled hazardous waste container.[1][9]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8][9]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][5]

Disposal of Contaminated Solutions

Aqueous or solvent-based solutions containing 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole should not be disposed of down the drain.[1][2][10][11]

  • Collection: Pour the solution into a designated, labeled hazardous waste container for aqueous or solvent waste, as appropriate.

  • Neutralization (if applicable): While not always necessary before collection by a waste vendor, for certain aqueous waste streams, neutralization to a pH between 6 and 9 may be required by local regulations before disposal.[13]

  • Disposal: Follow the same procedure as for small quantities, ensuring the waste is properly manifested for transport and disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a rapid, informed response is critical to mitigating harm.

Spill Cleanup

The approach to cleaning up a spill of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole depends on the size of the spill.

Small Spills (Solid):

  • Containment: Prevent the spread of dust.[2]

  • Cleanup: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[1][9] Avoid generating dust.[2]

  • Decontamination: Clean the contaminated surface by spreading water on it and dispose of the cleaning materials as hazardous waste.[1][9]

Large Spills (Solid):

  • Evacuate: Evacuate the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Use a shovel to put the material into a convenient waste disposal container.[1][9] A self-contained breathing apparatus may be necessary.[1]

  • Decontamination: Finish cleaning by spreading water on the contaminated surface and allowing it to be collected for proper disposal.[1][9] Do not allow it to enter the sanitary system.[1][9]

Personnel Exposure

Immediate action is crucial in the event of accidental exposure.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do.[1][10] Seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 20 minutes while removing all contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.[1]

  • Inhalation: Remove the individual to fresh air.[1][5] If breathing is difficult, give oxygen.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel.[1][9] Clean the mouth with water.[1] If large quantities are swallowed, call a physician immediately.[1][9]

Decontamination of Equipment and Glassware

All equipment and glassware that have come into contact with 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.

  • Washing: Wash the equipment with detergent and warm water.[14]

  • Final Rinse: Rinse thoroughly with water.

  • Drying: Ensure all equipment is completely dry before storage.[14]

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] It is the responsibility of the waste generator to properly characterize their waste and ensure it is managed in accordance with all applicable regulations.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

DisposalWorkflow Start Waste Generation: 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole Characterize Characterize Waste: Solid, Liquid, or Contaminated Material? Start->Characterize Solid Solid Waste Characterize->Solid Solid Liquid Liquid Waste Characterize->Liquid Liquid Contaminated Contaminated Material (e.g., PPE, glassware) Characterize->Contaminated Contaminated Segregate Segregate and Collect in Labeled, Compatible Container Solid->Segregate Liquid->Segregate Contaminated->Segregate Emergency Emergency Spill? Segregate->Emergency SmallSpill Small Spill Cleanup SmallSpill->Segregate LargeSpill Large Spill Cleanup LargeSpill->Segregate Emergency->SmallSpill No Emergency->LargeSpill Yes Store Store in Designated Hazardous Waste Area Emergency->Store Contained Disposal Arrange for Professional Disposal (EH&S or Licensed Contractor) Store->Disposal

Sources

Personal protective equipment for handling 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

This guide serves as the primary operational doctrine for researchers handling 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (CAS: Analogous to 13623-58-0). As a pharmacologically active imidazoline derivative, this compound presents a dual hazard profile: chemical corrosivity (alkaline nature) and biological potency (adrenergic receptor modulation).

Treat this compound as a potent alpha-adrenergic ligand. Systemic absorption may induce rapid cardiovascular events (hypotension/hypertension, arrhythmias) beyond local tissue damage.

PART 1: HAZARD IDENTIFICATION & RISK LOGIC

The "Why" Behind the Protocol

To ensure safety, we must understand the molecule's behavior. This compound consists of an imidazoline ring fused to a meta-tolyl group.

  • Chemical Basicity (pKa ~10-11): The imidazoline nitrogen is a strong base. Upon contact with moisture (skin, eyes, mucous membranes), it generates hydroxide ions, leading to chemical burns and tissue necrosis .

  • Pharmacological Potency: Structurally similar to Tolazoline and Naphazoline, this agent can cross mucous membranes. Accidental inhalation or transdermal absorption can trigger systemic adrenergic responses.

  • Physical State: Typically a crystalline solid. Dust generation is the primary vector for exposure.

Risk Matrix Table
Hazard ClassGHS Classification (Derived)Critical EffectPrimary Route of Entry
Acute Toxicity Category 3 (Oral/Inhalation)Systemic Adrenergic ShockInhalation of Dust
Skin Corrosion Category 1BIrreversible Chemical BurnsDermal Contact
Eye Damage Category 1Corneal Opacity/BlindnessAerosol/Splashes
Target Organ STOT-SE 3Respiratory Tract IrritationInhalation
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard Lab Coats are Insufficient. The following PPE ensemble is non-negotiable for handling quantities >10 mg.

1. Hand Protection (The "Double-Shell" Protocol)
  • Inner Layer: Nitrile (4 mil). Acts as a second skin and sweat barrier.

  • Outer Layer: Laminate Film (Silver Shield/4H) or High-Grade Nitrile (minimum 8 mil).

    • Logic: Imidazoline derivatives can permeate standard latex and thin nitrile rapidly. Laminate film provides >8 hours of breakthrough time against organic bases.

  • Technique: "Taping" the cuff is recommended for prolonged handling to prevent particulate migration.

2. Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Logic: The P100 stops toxic dust; the OV cartridge neutralizes any volatile free-base vapors formed during dissolution in organic solvents.

3. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields.[1]

  • Logic: Fine alkaline dust can bypass side shields. Moisture in the eye reacts with the dust to form a caustic solution immediately.

PART 3: OPERATIONAL PROTOCOL (Step-by-Step)
Workflow Visualization

The following diagram outlines the mandatory safety workflow for synthesis and handling.

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE Engineering Engineering Control: Fume Hood On? CheckPPE->Engineering Engineering->Start Fail (Stop) Weighing Weighing Procedure: Use Anti-Static Gun Closed Balance Engineering->Weighing Pass Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Weighing->Solubilization Reaction Reaction/Application Solubilization->Reaction Waste Waste Disposal: Segregate as Basic Organic Reaction->Waste

Figure 1: Operational Safety Workflow for Imidazoline Derivatives.

Detailed Methodology

Step 1: Preparation & Engineering Controls

  • Workspace: Clear the fume hood. Place a disposable absorbent mat (benchkote) to capture minor spills.

  • Atmosphere: Ensure hood sash is at the working height (usually 18 inches).

  • Tools: Pre-stage a static eliminator gun (if available) and plastic spatulas. Avoid metal spatulas if possible to prevent sparking, though the fire risk is low.

Step 2: Weighing (The Critical Zone)

  • Context: This is the moment of highest exposure risk due to airborne dust.

  • Place the analytical balance inside the fume hood. If this is impossible, use a "powder containment hood" or a glove bag.

  • Open the container slowly.

  • Technique: Do not dump the solid. Use a spatula to transfer small amounts.

  • Immediately recap the stock bottle after transfer. Wipe the exterior of the bottle with a dry tissue, then a damp tissue (neutralize with weak acetic acid if residue is visible), then dispose of tissues as hazardous waste.

Step 3: Solubilization

  • Context: Dissolving organic bases can be exothermic.

  • Solvent choice: Typically Methanol, Ethanol, or DMSO.

  • Add the solid to the vessel first, then add the solvent.

  • Caution: If using acidic solvents (not recommended without cooling), a violent neutralization reaction will occur.

Step 4: Decontamination

  • Wipe down the balance and work area with a 5% Acetic Acid solution (or Citric Acid). This converts the lipophilic free base into a water-soluble, non-volatile salt (Acetate/Citrate), making it easier to clean and less biologically active.

  • Follow with a water rinse and finally 70% Ethanol.

PART 4: DISPOSAL & EMERGENCY RESPONSE
Waste Stream Management

Do not mix with general organic waste if that waste contains strong acids (risk of heat generation) or oxidizers.

Waste CategoryCompositionDisposal Tag
Solid Waste Contaminated gloves, mats, tissues"Hazardous Solid: Toxic/Corrosive (Organic Base)"
Liquid Waste Mother liquors, wash solvents"Basic Organic Waste (pH > 10)"
Sharps Needles/Syringes used for injection"Biohazard/Chem-Contaminated Sharps"
Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small < 500 mg (Trace) Size->Small Large > 500 mg (Bulk) Size->Large ActionSmall 1. Wet wipe with 5% Acetic Acid 2. Absorb with mat 3. Double bag Small->ActionSmall ActionLarge 1. EVACUATE Area 2. Don Full PPE (Resp) 3. Cover with dry sand/pads 4. Neutralize carefully Large->ActionLarge

Figure 2: Decision logic for spill containment.

First Aid (Self-Validating Protocol)
  • Skin Contact:

    • Brush off dry powder first (do not wet immediately if large amount, as dissolution generates heat/alkalinity).

    • Rinse with copious water for 15 minutes.

    • Neutralize: Do NOT use vinegar on skin burns unless directed by a physician; water is the safest universal diluent.

  • Eye Contact:

    • Force eyelids open.[2]

    • Flush with saline/water for minimum 30 minutes .

    • Transport to ER immediately.

References
  • PubChem. (2025).[3] 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Imidazoline derivatives and their salts. [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.